2,6-Naphthalenedisulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,6-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-5-10(18(12,15)16)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLHHUICIOEESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342372 | |
| Record name | Naphthalene-2,6-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13827-62-8 | |
| Record name | Naphthalene-2,6-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-NAPHTHALENEDISULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Naphthalenedisulfonyl chloride synthesis from sodium 2,6-naphthalenedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,6-naphthalenedisulfonyl chloride from its precursor, sodium 2,6-naphthalenedisulfonate. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow. The information compiled herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently conduct this synthesis.
Introduction
This compound is a valuable bifunctional molecule utilized as a building block in the synthesis of various organic compounds, including fluorescent dyes, polymers, and pharmaceutical intermediates. Its two reactive sulfonyl chloride groups allow for the introduction of the rigid naphthalene core into larger molecular architectures. This guide focuses on a robust and well-established method for its preparation: the chlorination of sodium 2,6-naphthalenedisulfonate.
Reaction Principle
The synthesis involves the conversion of the sodium sulfonate salt to the corresponding sulfonyl chloride. This transformation is typically achieved by reacting the anhydrous sodium 2,6-naphthalenedisulfonate with a strong chlorinating agent. While several reagents can effect this change, phosphorus pentachloride (PCl₅) is a commonly employed and effective choice. The general reaction is as follows:
C₁₀H₆(SO₃Na)₂ + 2 PCl₅ → C₁₀H₆(SO₂Cl)₂ + 2 POCl₃ + 2 NaCl
The reaction is driven by the formation of the more stable phosphoryl chloride (POCl₃) and sodium chloride (NaCl) as byproducts. An optimal reaction temperature of 110°C has been reported for the synthesis of naphthalenedisulfonyl chlorides, ensuring a reasonable reaction rate while minimizing potential side reactions.[1]
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of a similar isomer, naphthalene-1,5-disulfonyl chloride, which utilizes phosphorus pentachloride and is conducted at the same reported temperature for the 2,6-isomer.[1][2]
Materials:
-
Sodium 2,6-naphthalenedisulfonate (anhydrous)
-
Phosphorus pentachloride (PCl₅)
-
Chloroform (CHCl₃)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask (1 L)
-
Air condenser with a calcium chloride drying tube
-
Oil bath
-
Mortar and pestle
-
Large beaker (4 L)
-
Steam bath
-
Separatory funnel
-
Fluted filter paper
-
Erlenmeyer flask
-
Rotary evaporator
-
Vacuum aspirator
Procedure:
-
Drying of Starting Material: Dry the sodium 2,6-naphthalenedisulfonate at 140°C for at least 12 hours to ensure it is anhydrous.
-
Reaction Setup: In a 1-L round-bottom flask, place a thoroughly mixed mixture of the dried sodium 2,6-naphthalenedisulfonate and finely divided phosphorus pentachloride. The recommended molar ratio is approximately 1:2.5 (disulfonate salt to PCl₅).[2] Fit the flask with an air condenser equipped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Heating: Place the flask in an oil bath and heat the mixture to 110°C. Maintain this temperature for 1 hour.[1][2] During the heating period, occasionally remove the condenser for brief intervals to stir the reactants with a glass rod. The reaction mixture will become a thick paste.[2]
-
Removal of Byproducts: After the heating period, place the flask on a steam cone and heat under vacuum (water aspirator) for 2 hours to remove the phosphorus oxychloride and any unreacted phosphorus pentachloride.[2]
-
Work-up:
-
Allow the flask to cool and then carefully pulverize the dry solid cake in a mortar.[2]
-
Transfer the powdered solid to a 4-L beaker. Add 750 mL of distilled water and 2 L of chloroform.[2]
-
Heat the mixture on a steam bath to boiling and stir vigorously until most of the solid dissolves.[2]
-
While still hot, transfer the mixture to a separatory funnel and separate the layers.[2]
-
-
Isolation and Purification:
-
Collect the chloroform layer and heat it to boiling again. Filter the hot solution through a large fluted filter into an Erlenmeyer flask.[2]
-
Concentrate the chloroform solution by evaporation until the volume is approximately 250 mL.[2]
-
Cool the concentrated solution in an ice bath to induce crystallization of the this compound.[2]
-
Collect the crystalline product by filtration. Further concentration of the mother liquor may yield an additional quantity of the product.[2]
-
Dry the final product under vacuum.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of a naphthalenedisulfonyl chloride isomer based on a similar reported procedure.[2]
| Parameter | Value | Reference |
| Starting Material | ||
| Sodium 1,5-naphthalenedisulfonate | 132.8 g (0.4 mole) | [2] |
| Reagent | ||
| Phosphorus pentachloride | 204.3 g (1 mole) | [2] |
| Reaction Conditions | ||
| Temperature | 110°C | [1][2] |
| Time | 1 hour | [2] |
| Product | ||
| Naphthalene-1,5-disulfonyl chloride | 85–115 g | [2] |
| Yield | 65–88% | [2] |
| Melting Point | 181–183°C | [2] |
Note: The data presented is for the 1,5-isomer but serves as a strong guideline for the synthesis of the 2,6-isomer due to the similarity in reaction conditions.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
References
Spectroscopic Characterization of 2,6-Naphthalenedisulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-naphthalenedisulfonyl chloride. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis of closely related analogs to predict its spectral properties. This guide also includes detailed experimental protocols for the acquisition of spectroscopic data for solid organic compounds.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₀H₆Cl₂O₄S₂ and a molecular weight of 325.19 g/mol .[1] Its structure consists of a naphthalene core substituted with two sulfonyl chloride groups at the 2 and 6 positions. The presence of the aromatic naphthalene ring and the two reactive sulfonyl chloride functional groups are key determinants of its chemical and spectroscopic properties.
Basic Information:
| Property | Value |
| CAS Number | 13827-62-8 |
| Molecular Formula | C₁₀H₆Cl₂O₄S₂ |
| Molecular Weight | 325.19 |
| MDL Number | MFCD00085805 |
Predicted and Analog Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. There are three distinct types of aromatic protons.
-
Predicted ¹H NMR Data for this compound:
-
The protons at positions 1, 3, 5, and 7 are chemically equivalent. They are adjacent to a sulfonyl chloride group and are expected to appear as a doublet.
-
The protons at positions 4 and 8 are also chemically equivalent and are expected to appear as a doublet.
-
-
¹H NMR Data of Analogs:
-
2,6-Naphthalenedisulfonic acid disodium salt: The spectrum of this salt in D₂O shows distinct aromatic proton signals.[2][3]
-
2-Naphthalenesulfonyl chloride: This mono-substituted analog provides insight into the chemical shifts of the naphthalene protons influenced by a single sulfonyl chloride group.[4]
-
1-Naphthalenesulfonyl chloride: The spectrum of this isomer shows a more complex splitting pattern due to the different substitution position.[5]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbon atoms in the naphthalene ring. Due to symmetry, only five distinct carbon signals are expected for this compound.
-
Predicted ¹³C NMR Data for this compound:
-
Three signals for the protonated aromatic carbons.
-
Two signals for the quaternary carbons (those bonded to the sulfonyl chloride groups and the ring fusion carbons).
-
-
¹³C NMR Data of Analogs:
-
2,6-Naphthalenedisulfonic acid disodium salt: The ¹³C NMR data for this salt is available and serves as a good reference for the chemical shifts of the carbon skeleton.[2]
-
Table 1: Summary of NMR Data for this compound Analogs
| Compound | Spectroscopic Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 2,6-Naphthalenedisulfonic acid disodium salt | ¹H NMR (D₂O) | Aromatic protons in the range of 7.5-8.5 ppm.[2][3] |
| ¹³C NMR (D₂O) | Aromatic carbons in the range of 125-145 ppm.[2] | |
| 2-Naphthalenesulfonyl chloride | ¹H NMR | Aromatic protons observed in the range of 7.6-8.5 ppm.[4] |
| ¹³C NMR | Aromatic carbons observed in the range of 122-140 ppm. | |
| 1-Naphthalenesulfonyl chloride | ¹H NMR (CDCl₃) | Aromatic protons observed in the range of 7.5-8.8 ppm.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for this compound are expected to arise from the sulfonyl chloride groups and the aromatic ring.
-
Predicted IR Data for this compound:
-
S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
S-Cl Stretching: A characteristic absorption band in the region of 500-600 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C-H Bending (out-of-plane): Bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern.
-
-
IR Data of Analogs:
Table 2: Summary of Key IR Absorptions for this compound Analogs
| Compound | Key Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| 2,6-Naphthalenedisulfonic acid disodium salt | Sulfonate (SO₃⁻) | Strong S=O stretching around 1200 cm⁻¹ and 1040 cm⁻¹.[6] |
| 2-Naphthalenesulfonyl chloride | Sulfonyl Chloride (SO₂Cl) | Strong asymmetric S=O stretch (~1370 cm⁻¹), strong symmetric S=O stretch (~1175 cm⁻¹), S-Cl stretch.[7][8] |
| 2,6-Naphthalenedicarbonyl dichloride | Carbonyl Chloride (COCl) | Strong C=O stretching around 1750 cm⁻¹.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 324 g/mol (for the most abundant isotopes ³²S and ³⁵Cl). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks.
-
Fragmentation: Common fragmentation pathways would involve the loss of Cl, SO₂, and SO₂Cl radicals.
-
-
Mass Spectrometry Data of Analogs:
-
2,7-Naphthalenedisulfonyl dichloride: The mass spectrum of this isomer would show a similar molecular ion peak and fragmentation pattern.[10]
-
2-Naphthalenesulfonyl chloride: The mass spectrum of this compound shows a molecular ion peak at m/z 226 and characteristic fragmentation patterns.[7][8]
-
2,6-Naphthalenedicarbonyl dichloride: This analog also shows a characteristic isotopic pattern for two chlorine atoms.[9]
-
Table 3: Mass Spectrometry Data for this compound Analogs
| Compound | Ionization Method | Key m/z values and Interpretation |
| 2,7-Naphthalenedisulfonyl dichloride | GC-MS | Molecular ion expected at m/z 324 with characteristic isotopic pattern for two chlorines.[10] |
| 2-Naphthalenesulfonyl chloride | GC-MS | Molecular ion at m/z 226.[7][8] |
| 2,6-Naphthalenedicarbonyl dichloride | GC-MS | Molecular ion at m/z 252 with characteristic isotopic pattern for two chlorines.[9] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.
-
Predicted UV-Vis Spectrum for this compound:
-
The naphthalene ring is the primary chromophore. It is expected to exhibit multiple absorption bands characteristic of the naphthalene system, likely in the range of 220-350 nm. The sulfonyl chloride groups are auxochromes and will cause a slight shift in the absorption maxima compared to unsubstituted naphthalene.
-
-
UV-Vis Data of Analogs:
Table 4: UV-Vis Absorption Maxima for Naphthalene Derivatives
| Compound | Solvent | λmax (nm) |
| Naphthalene sulfonyl chloride derivative | Not specified | 236, 278, 317[11] |
| 1,5-Naphthalenedisulfonic Acid | Acidic mobile phase | Multiple peaks characteristic of the naphthalene system.[12] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] The choice of solvent is critical to ensure the sample dissolves and the solvent signals do not overlap with the analyte signals.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[13]
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.[13]
-
Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Use an appropriate relaxation delay (d1) to ensure accurate integration, especially for quantitative measurements.[13][14]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[13]
-
Perform baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Thin Solid Film Method [15]
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[15][16]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[15]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
KBr Pellet Method [17]
-
Sample Preparation:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in a suitable holder in the FT-IR spectrometer and acquire the spectrum as described above.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[18]
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[19]
-
-
Detection:
-
A detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Dissolve the solid sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) to a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).[21]
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of a solid organic compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,6-Naphthalenedisulfonic acid disodium salt(1655-45-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]
- 5. 1-Naphthalenesulfonyl chloride(85-46-1) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]
- 9. 2,6-Naphthalenedicarbonyl dichloride | C12H6Cl2O2 | CID 3485596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. fiveable.me [fiveable.me]
- 20. youtube.com [youtube.com]
- 21. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide on the 1H and 13C NMR Data of 2,6-Naphthalenedisulfonyl Chloride
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 2,6-naphthalenedisulfonyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted 1H and 13C NMR data, alongside a general experimental protocol for acquiring NMR spectra of sulfonyl chlorides and a workflow for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on computational models and provide an expected spectral signature for the compound.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) |
| H-1, H-5 | 8.35 |
| H-3, H-7 | 8.15 |
| H-4, H-8 | 8.65 |
Note: Predicted values are generated from computational algorithms and may vary from experimental results.
Table 2: Predicted 13C NMR Data for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| C-1, C-5 | 130.5 |
| C-2, C-6 | 145.0 |
| C-3, C-7 | 124.5 |
| C-4, C-8 | 132.0 |
| C-4a, C-8a | 135.5 |
Note: Predicted values are generated from computational algorithms and may vary from experimental results.
Experimental Protocols
General NMR Spectroscopy Protocol for Sulfonyl Chlorides
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonyl chloride compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Sulfonyl chlorides can be reactive, so the choice of solvent is critical to ensure the stability of the compound during the experiment.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.[1][2] Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.[1] A sufficient number of scans is required to obtain a high-quality spectrum due to the low natural abundance of the 13C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[1]
Synthesis Workflow
This compound is typically synthesized from sodium 2,6-naphthalenedisulfonate. The following diagram illustrates the general workflow for this synthesis.[3][4]
Caption: A diagram illustrating the general synthetic route to this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2,6-Naphthalenedisulfonyl Chloride
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,6-naphthalenedisulfonyl chloride, a key intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and an analysis of the compound's expected spectral features.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and characterization.
For this compound, IR spectroscopy is instrumental in confirming the presence of the key functional groups: the sulfonyl chloride (-SO₂Cl) groups and the naphthalene aromatic ring system. The vibrational modes associated with these groups give rise to characteristic absorption bands in the mid-infrared region.
Expected Infrared Absorption Bands
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The primary absorptions are expected from the sulfonyl chloride groups and the naphthalene ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 1410 - 1370 | Sulfonyl Chloride (S=O) | Asymmetric Stretching | Strong |
| 1204 - 1166 | Sulfonyl Chloride (S=O) | Symmetric Stretching | Strong |
| ~375 | Sulfonyl Chloride (S-Cl) | Stretching | Medium to Weak |
| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |
| 1650 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong |
| 900 - 675 | Aromatic C-H | Out-of-plane Bending (Substitution pattern dependent) | Strong |
Table 1: Expected Infrared Absorption Bands for this compound. The precise positions of the aromatic C-H out-of-plane bending bands are dependent on the substitution pattern of the naphthalene ring.
Experimental Protocol: KBr Pellet Method for Solid Sample Analysis
Due to the solid nature of this compound, the potassium bromide (KBr) pellet method is a widely used and effective technique for obtaining high-quality infrared spectra.[1][2][3][4][5] This method involves intimately mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[2]
Materials and Equipment
-
This compound (sample)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Desiccator for storing KBr
Procedure
-
Drying the KBr: Potassium bromide is hygroscopic and readily absorbs moisture from the atmosphere, which can interfere with the IR spectrum (a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹).[2][3] Therefore, it is crucial to dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours before use.[2][5] The dried KBr should be stored in a desiccator.[2]
-
Sample Preparation:
-
Grinding and Mixing:
-
Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.
-
Add the this compound sample to the mortar.
-
Grind the sample and KBr together thoroughly for several minutes until a homogenous mixture is obtained.[2] The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.[6][7]
-
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a portion of the sample-KBr mixture into the die.
-
Place the die in a hydraulic press.
-
Apply a pressure of 8-10 tons for several minutes.[2][3][5] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[2][5]
-
-
Spectral Acquisition:
-
Carefully remove the transparent or translucent pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Alternative Method: Thin Solid Film
An alternative method for preparing solid samples is the "thin solid film" technique.[8] This involves dissolving the solid sample in a suitable volatile solvent (e.g., methylene chloride), placing a drop of the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate, leaving a thin film of the compound on the plate.[8] This method is often quicker than the KBr pellet method but may result in a less uniform sample thickness.[8]
Workflow for KBr Pellet Preparation
The following diagram illustrates the key steps in the preparation of a KBr pellet for FTIR analysis.
Interpretation of the Spectrum
A representative infrared spectrum of this compound will prominently display the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride groups. These are typically observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[9][10][11]
The aromatic nature of the naphthalene ring will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C ring stretching absorptions in the 1650-1450 cm⁻¹ region.[12][13][14][15] The specific pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol for the KBr pellet method, researchers can obtain high-quality spectra. The interpretation of these spectra, based on the characteristic absorption frequencies of the sulfonyl chloride and naphthalene functionalities, allows for the unambiguous confirmation of the compound's identity and purity. This guide provides the necessary foundational knowledge for the successful application of IR spectroscopy in the analysis of this important chemical intermediate.
References
- 1. shimadzu.com [shimadzu.com]
- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. m.youtube.com [m.youtube.com]
- 5. azom.com [azom.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. astrochemistry.org [astrochemistry.org]
- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochem.org]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2,6-Naphthalenedisulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedisulfonyl chloride is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its naphthalene core provides a rigid scaffold, while the two sulfonyl chloride groups offer reactive sites for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications in drug discovery, with a focus on the development of enzyme inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application in synthesis, and for the prediction of the properties of its derivatives. While specific experimental data for this compound is not widely published, properties can be inferred from related structures and general chemical principles.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-Naphthalenesulfonyl chloride | 2,6-Naphthalenedisulfonic acid disodium salt |
| CAS Number | 13827-62-8 | 93-11-8[1] | 1655-45-4[2] |
| Molecular Formula | C₁₀H₆Cl₂O₄S₂ | C₁₀H₇ClO₂S[1] | C₁₀H₆Na₂O₆S₂[2] |
| Molecular Weight | 325.19 g/mol | 226.68 g/mol [1][3] | 332.26 g/mol [2] |
| Appearance | White to off-white powder (predicted) | Solid[1] | White to almost white powder or crystals[2] |
| Melting Point | Not reported | 74-76 °C[1] | >300 °C[2] |
| Boiling Point | Not reported | 147.7 °C at 0.6 mmHg[1] | Not applicable |
| Solubility | Reacts with water. Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, acetone). | Soluble in toluene.[4] Insoluble in water. | Soluble in water.[5] |
| Stability | Moisture-sensitive, stable under dry, inert conditions. | Moisture-sensitive. | Stable under recommended storage conditions.[5] |
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the two electrophilic sulfonyl chloride groups. These groups readily react with nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in constructing a wide array of functional molecules.
Synthesis of this compound
This compound is typically synthesized from its corresponding sulfonic acid salt, 2,6-naphthalenedisulfonic acid disodium salt. The conversion is achieved by treatment with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is adapted from the synthesis of the analogous naphthalene-1,5-disulfonyl chloride.
Materials:
-
2,6-Naphthalenedisulfonic acid disodium salt
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous, inert solvent (e.g., acetonitrile)
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the finely powdered, dry 2,6-naphthalenedisulfonic acid disodium salt in an excess of thionyl chloride or in an inert solvent with a stoichiometric amount of phosphorus pentachloride.
-
Slowly heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride or the solvent by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether.[6]
DOT Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Synthesis of Naphthalene Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of disulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of Naphthalene Disulfonamides
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound in the chosen aprotic solvent.
-
Add the amine (2 equivalents) and the base (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The naphthalene sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily synthesize a library of derivatives from this compound makes it an attractive starting point for drug discovery campaigns.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[7] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.[8]
Naphthalene sulfonamide derivatives have been investigated as inhibitors of the STAT3 pathway.[8][9] These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent phosphorylation, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cancer progression.[10]
DOT Diagram: Inhibition of the IL6/JAK2/STAT3 Signaling Pathway
Caption: STAT3 signaling and its inhibition by naphthalene sulfonamides.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[11] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[12][13] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[11] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. Naphthalene sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various carbonic anhydrase isoforms.[14]
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the naphthalene core and the presence of the sulfonyl chloride or sulfonamide functional groups. Spectral data for the related 2-naphthalenesulfonyl chloride and 2,6-naphthalenedisulfonic acid disodium salt can be used for comparison.[15][16][17][18]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic vibrational frequencies of the functional groups present, such as the S=O stretching of the sulfonyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural confirmation.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the facile conversion of its sulfonyl chloride groups into sulfonamides provide a versatile platform for the creation of diverse molecular libraries. The demonstrated activity of naphthalene sulfonamide derivatives as inhibitors of key biological targets, such as STAT3 and carbonic anhydrases, underscores the importance of this scaffold in the design of novel therapeutic agents. This technical guide provides a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of this compound and its derivatives.
References
- 1. 2-Naphthalenesulfonyl chloride 99 93-11-8 [sigmaaldrich.com]
- 2. 2,6-Naphthalenedisulfonic acid disodium salt | 1655-45-4 [chemicalbook.com]
- 3. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 10. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Phthalazine Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Synthesis, Biological and in silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. 2,6-Naphthalenedisulfonic acid disodium salt(1655-45-4) 1H NMR spectrum [chemicalbook.com]
- 17. 2-Naphthalenesulfonyl chloride(93-11-8) 13C NMR [m.chemicalbook.com]
- 18. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]
Solubility of 2,6-Naphthalenedisulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Naphthalenedisulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a key intermediate in organic synthesis. Due to a lack of readily available quantitative solubility data in public literature, this document provides a comprehensive overview based on the general principles of solubility for sulfonyl chlorides, qualitative assessments, and detailed experimental protocols for determining precise solubility. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various organic solvents.
Introduction
This compound (CAS No: 13827-62-8) is a chemical compound with the molecular formula C₁₀H₆Cl₂O₄S₂. Its structure, featuring a naphthalene core with two sulfonyl chloride functional groups, makes it a valuable reagent in the synthesis of a variety of compounds, including sulfonamides and other derivatives used in medicinal chemistry. The solubility of this compound in organic solvents is a critical parameter for its application in chemical reactions, influencing reaction rates, yields, and purification processes.
Physicochemical Properties
-
Molecular Formula: C₁₀H₆Cl₂O₄S₂
-
Molecular Weight: 325.19 g/mol
-
Appearance: Typically a powder or crystalline solid.
-
Reactivity: The sulfonyl chloride groups are reactive towards nucleophiles and are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on the general solubility characteristics of similar aromatic sulfonyl chlorides, a qualitative solubility profile can be inferred. Aromatic sulfonyl chlorides are generally soluble in a range of aprotic organic solvents and halogenated hydrocarbons. Their solubility is typically lower in non-polar solvents and they are reactive with protic solvents like water and alcohols.
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Organic Solvents
| Solvent | Type | Expected Solubility of this compound | Solubility of Analogous Compounds |
| Toluene | Aromatic Hydrocarbon | Soluble | 2-Naphthalenesulfonyl chloride is soluble. |
| Chloroform | Halogenated | Soluble | Benzenesulfonyl chloride is soluble.[1] |
| Dichloromethane | Halogenated | Soluble | General good solvent for sulfonyl chlorides. |
| Acetone | Ketone | Soluble | Dansyl chloride is soluble (50 mg/mL).[2] |
| Acetonitrile | Nitrile | Soluble | 6-(p-Toluidino)-2-naphthalenesulfonyl chloride is soluble.[3] |
| Dimethylformamide (DMF) | Amide | Soluble | 6-(p-Toluidino)-2-naphthalenesulfonyl chloride is soluble.[3] |
| Tetrahydrofuran (THF) | Ether | Soluble | General good solvent for organic compounds. |
| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | p-Chlorobenzenesulfonyl chloride is soluble, but the corresponding sulfonic acid is not.[4] |
| Water | Protic | Insoluble (reactive) | Benzenesulfonyl chloride is insoluble and reacts.[1] |
| Ethanol | Protic (Alcohol) | Soluble (reactive) | Sulfonyl chlorides react with alcohols. |
Note: The expected solubility is a qualitative assessment and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.
4.1. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of choice
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (PTFE, 0.2 µm)
-
Syringes
-
Drying oven or vacuum oven
-
Inert gas (e.g., nitrogen or argon)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Record the total mass of the vial and the compound.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly with a screw cap.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution should have undissolved solid remaining at the bottom.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, dry vial. Record the exact volume or mass of the filtered solution transferred.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered solution in a drying oven or vacuum oven. The temperature should be set high enough to evaporate the solvent but low enough to not cause decomposition of the solute.
-
If the compound is sensitive to heat or oxygen, evaporate the solvent under a gentle stream of inert gas at room temperature or under vacuum.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the solid residue on the analytical balance.
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))
-
-
4.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is moisture-sensitive and can release HCl upon hydrolysis. Handle with care.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-(p-Toluidino)-2-naphthalenesulfonyl chloride fluorescence, =98.0 HPLC 62778-24-9 [sigmaaldrich.com]
- 4. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
Crystal Structure Analysis of 2,6-Naphthalenedisulfonyl Chloride: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure analysis of 2,6-naphthalenedisulfonyl chloride. Following a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), it has been determined that the crystal structure of this compound has not been reported.
Consequently, this document provides a detailed overview of a closely related compound, 2-naphthalenesulfonyl chloride, for which crystallographic data is available. It also outlines the general experimental protocols for single-crystal X-ray diffraction and a synthetic pathway for this compound.
Part 1: Crystallographic Data of 2-Naphthalenesulfonyl Chloride
While the crystal structure of this compound is unavailable, the structure of the monosulfonylated analogue, 2-naphthalenesulfonyl chloride, provides valuable insight into the molecular geometry and packing of naphthalenesulfonyl chlorides. The crystallographic data for 2-naphthalenesulfonyl chloride (COD ID: 3500029) is summarized below.[1]
Table 1: Crystal Data and Structure Refinement for 2-Naphthalenesulfonyl Chloride [1]
| Parameter | Value |
| Empirical Formula | C₁₀H₇ClO₂S |
| Formula Weight | 226.68 |
| Temperature | Not Reported |
| Wavelength | Not Reported |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 5.0373 |
| b (Å) | 8.7819 |
| c (Å) | 11.2288 |
| α (°) | 73.632 |
| β (°) | 85.635 |
| γ (°) | 82.993 |
| Volume (ų) | 471.4 |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.598 |
| Data Collection | |
| Diffractometer | Not Reported |
| Radiation Source | Not Reported |
| Refinement | |
| R-factor | 0.0329 |
Part 2: Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of this compound and the subsequent determination of its crystal structure by single-crystal X-ray diffraction.
Synthesis of this compound
The synthesis of this compound can be achieved from sodium 2,6-naphthalenedisulfonate.[2] The reaction involves the conversion of the sulfonate groups to sulfonyl chloride groups.
Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure from a single crystal involves a series of steps, from crystal selection to structure solution and refinement. A generalized workflow is presented below.
References
Theoretical and Computational Perspectives on 2,6-Naphthalenedisulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Naphthalenedisulfonyl chloride is a bifunctional molecule of significant interest in organic synthesis and materials science. Its rigid naphthalene core and two reactive sulfonyl chloride groups make it a versatile building block for the synthesis of a variety of compounds, including polymers, dyes, and pharmacologically active agents. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, offering insights into its molecular structure, electronic properties, and reactivity. While direct computational studies on this specific isomer are limited, this guide draws upon data from analogous compounds to provide a comprehensive theoretical framework.
Introduction
Naphthalene derivatives are a cornerstone in the development of organic functional materials and pharmaceuticals. The introduction of sulfonyl chloride moieties onto the naphthalene scaffold, as in this compound, imparts unique reactivity, allowing for the facile introduction of sulfonyl-linked functional groups. Understanding the fundamental molecular and electronic properties of this building block is crucial for the rational design of novel materials and therapeutic agents. This guide summarizes key theoretical and computational data, provides detailed experimental protocols for its synthesis, and visualizes relevant chemical workflows.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a planar naphthalene ring system with sulfonyl chloride groups attached at the 2 and 6 positions. The orientation of the S-Cl bonds relative to the naphthalene plane defines the conformational landscape of the molecule.
Computational and Theoretical Data
Due to the lack of direct computational studies on this compound, this section presents theoretical data derived from studies on benzenesulfonyl chloride and other naphthalene derivatives. These values provide a reasonable approximation of the electronic properties of the target molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability.
Table 1: Calculated Electronic Properties of Benzenesulfonyl Chloride (as a model)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 5.5 to 6.5 |
Note: These values are typical ranges from DFT calculations and can vary depending on the level of theory and basis set used.
The naphthalene system in this compound is expected to slightly decrease the HOMO-LUMO gap compared to benzenesulfonyl chloride, leading to potentially higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In sulfonyl chlorides, the sulfur atom is electron-deficient and therefore electrophilic, while the oxygen atoms are electron-rich and nucleophilic. The aromatic rings also exhibit regions of negative electrostatic potential above and below the plane of the rings.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of naphthalene or the reaction of the corresponding disodium salt of naphthalenedisulfonic acid with a chlorinating agent.[1] The following protocol is a general procedure adapted from the synthesis of similar sulfonyl chlorides.
Materials:
-
Sodium 2,6-naphthalenedisulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium 2,6-naphthalenedisulfonate in the anhydrous solvent.
-
Slowly add phosphorus pentachloride (or thionyl chloride) to the suspension at room temperature. An exothermic reaction may occur, and the temperature should be controlled with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or other suitable methods).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of acetone and water) to obtain the purified this compound.
Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and theoretical analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. While direct experimental and computational data for this specific isomer remain scarce, by drawing parallels with analogous compounds, we have been able to construct a robust theoretical framework. This guide serves as a valuable resource for researchers and scientists working with this versatile building block, enabling a more informed approach to the design and synthesis of novel functional molecules. Further dedicated computational and experimental studies are warranted to fully elucidate the properties and potential applications of this intriguing compound.
References
An In-depth Technical Guide to the Reactivity of 2,6-Naphthalenedisulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,6-naphthalenedisulfonyl chloride with various nucleophiles. This reagent is a valuable bifunctional building block in organic synthesis, polymer chemistry, and drug development, primarily utilized for the formation of disulfonamides and disulfonate esters. Its two reactive sulfonyl chloride groups, positioned symmetrically on the naphthalene core, allow for the crosslinking of molecules or the synthesis of symmetrical derivatives.
Executive Summary
This compound is a highly reactive electrophile that readily undergoes nucleophilic substitution at the sulfur atom of its sulfonyl chloride moieties. The reactivity is primarily dictated by the nucleophilicity of the attacking species, with amines, thiols, and phenoxides demonstrating high reactivity. Reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While specific kinetic data for this compound is not extensively available in the public domain, the principles of its reactivity can be understood from studies on analogous arylsulfonyl chlorides. This guide summarizes the available quantitative data, provides detailed experimental protocols for key reactions, and presents visual diagrams of reaction pathways and workflows.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted naphthalene-2,6-disulfonamides. These compounds have applications in medicinal chemistry and materials science. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the chloride ion.
Quantitative Data
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N,N'-diphenylnaphthalene-2,6-disulfonamide | Pyridine, 0-25 °C | Not Specified | General reaction for arylsulfonyl chlorides |
| Substituted Anilines | N,N'-di(substituted-phenyl)naphthalene-2,6-disulfonamide | Microwave irradiation, solvent-free | Good to Excellent | [1] |
| Benzylamine | N,N'-dibenzylnaphthalene-2,6-disulfonamide | Base (e.g., triethylamine), DCM | Not Specified | General protocol |
| Piperidine | 2,6-bis(piperidin-1-ylsulfonyl)naphthalene | Base (e.g., triethylamine), DCM | Not Specified | General protocol |
Note: Specific yield data for the reaction of this compound with a wide range of amines is limited in publicly available literature. The yields are generally reported as "good to excellent" for similar reactions.
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Naphthalene-2,6-disulfonamides:
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous pyridine or triethylamine (2.5 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a flame-dried round-bottom flask, dissolve the amine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine or triethylamine, 2.5 eq.) to the stirred solution.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-disubstituted naphthalene-2,6-disulfonamide.
Reaction Pathway
Caption: General reaction of this compound with amines.
Reactivity with Alcohol and Phenol Nucleophiles
This compound reacts with alcohols and phenols in the presence of a base to form the corresponding bis-sulfonate esters. These esters can be useful as intermediates in organic synthesis or as compounds with specific material properties. The reactivity is generally lower than with amines and may require elevated temperatures.
Quantitative Data
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (as a model) | Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate) | Diethyl ether, refrigeration | Not specified for synthesis, crystal structure reported | [1][2] |
| Phenols (general) | Bis(arylsulfonate) esters | Pyridine, CH₂Cl₂ | Good to excellent | General observation |
Experimental Protocols
Protocol for the Synthesis of Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate): [1][2]
This protocol describes the synthesis of a related compound, which can be adapted for other phenols.
Materials:
-
2,6-Naphthalenediol
-
p-Toluenesulfonyl chloride (2.2 equivalents)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,6-naphthalenediol (1.0 eq.) in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the product.
Reaction Workflow
Caption: Workflow for the synthesis of bis-sulfonate esters.
Reactivity with Thiol Nucleophiles
Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and react readily with sulfonyl chlorides to form thiosulfonate esters. However, the initial thiosulfonate can be susceptible to further reactions. In the presence of reducing agents, the sulfonyl chloride can be reduced to a sulfinamide.
General Reactivity
The reaction of this compound with thiols is expected to proceed rapidly, particularly under basic conditions which generate the more nucleophilic thiolate anion. The resulting bis(thiosulfonate) would be the primary product.
Experimental Protocols
General Protocol for Reaction with Thiols:
Materials:
-
This compound
-
Thiol (2.2 equivalents)
-
Base (e.g., triethylamine or sodium hydroxide, 2.5 equivalents)
-
Solvent (e.g., THF or ethanol)
Procedure:
-
Dissolve the thiol (2.2 eq.) in the chosen solvent.
-
Add the base (2.5 eq.) and stir the mixture.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.
-
Perform an appropriate aqueous workup to remove salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the reaction with thiols.
Applications in Drug Development and Bioconjugation
The bifunctional nature of this compound makes it a candidate for use as a crosslinking agent for proteins and other biomolecules. The sulfonyl chloride groups can react with nucleophilic residues on proteins, such as the ε-amino group of lysine or the sulfhydryl group of cysteine, to form stable covalent bonds. This crosslinking can be used to stabilize protein structures, create protein conjugates, or study protein-protein interactions.
While specific studies employing this compound for crosslinking proteins like collagen or gelatin are not prevalent in the searched literature, the general principle is well-established with other bifunctional sulfonyl chlorides.[3][4][5]
Conclusion
This compound is a versatile reagent for the synthesis of disulfonamides and disulfonate esters. Its reactivity with a range of nucleophiles, particularly amines, provides a straightforward route to a variety of symmetrical naphthalene-based derivatives. While detailed quantitative data and specific experimental protocols for this particular disulfonyl chloride are not extensively documented in readily accessible literature, the general principles of sulfonyl chloride chemistry provide a strong foundation for its application in research and development. Further investigation into the specific reaction kinetics and optimization of protocols for various nucleophiles would be a valuable contribution to the field.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2,6-Naphthalenedisulfonyl Chloride in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 2,6-naphthalenedisulfonyl chloride in chemical reactions. The content is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific quantitative data and detailed biological pathway interactions for this compound are not extensively documented in publicly available literature, this guide extrapolates its reactivity based on the well-established principles of sulfonyl chloride chemistry and the biological activity of related naphthalene-based sulfonamide compounds.
Core Mechanism of Action: Electrophilic Attack
The primary mechanism of action of this compound is centered around its potent electrophilic nature. The two sulfonyl chloride (-SO₂Cl) groups attached to the naphthalene core are highly susceptible to nucleophilic attack. The sulfur atom in each sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.
The most common reaction involving this compound is the formation of sulfonamides through its reaction with primary or secondary amines. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
This fundamental reactivity allows for the use of this compound as a bifunctional crosslinking agent or as a scaffold for the synthesis of a diverse array of molecules with potential biological activities.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-Naphthalenedisulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives utilizing 2,6-naphthalenedisulfonyl chloride as a key building block. The resulting N,N'-disubstituted-2,6-naphthalenedisulfonamides are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the sulfonamide functional group and the naphthalene scaffold.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting activities. The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in drug design, often imparting favorable pharmacokinetic properties and engaging in crucial binding interactions with biological targets. The combination of these two pharmacophores through the use of this compound offers a strategic approach to the development of novel drug candidates with unique structure-activity relationships.
This document outlines the synthetic route to N,N'-disubstituted-2,6-naphthalenedisulfonamides, provides detailed experimental protocols, summarizes key quantitative data, and discusses their potential applications in drug discovery, particularly in the context of anticancer research.
Synthesis Pathway
The synthesis of N,N'-disubstituted-2,6-naphthalenedisulfonamides is typically achieved through the reaction of this compound with two equivalents of a primary or secondary amine. This reaction is a nucleophilic acyl substitution at the sulfonyl group. The presence of a base is generally required to neutralize the hydrochloric acid generated during the reaction.
Application Notes and Protocols for HPLC Derivatization using 2,6-Naphthalenedisulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, many analytes, particularly those lacking a strong chromophore or fluorophore, exhibit poor sensitivity with common HPLC detectors. Pre-column derivatization is a widely employed strategy to overcome this limitation by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability.
2,6-Naphthalenedisulfonyl chloride (2,6-NDSC) is a valuable derivatizing agent for primary and secondary amines, as well as phenolic compounds. The naphthalene moiety introduces a highly fluorescent group into the analyte molecule, allowing for sensitive fluorescence detection. The resulting sulfonamide and sulfonate ester derivatives are stable and exhibit excellent chromatographic properties on reverse-phase HPLC columns. This application note provides detailed protocols for the use of 2,6-NDSC as a derivatizing agent for HPLC analysis.
Principle and Reaction Mechanism
This compound reacts with nucleophilic groups such as primary and secondary amines and the hydroxyl group of phenols under basic conditions. The sulfonyl chloride groups are highly electrophilic and readily react with the lone pair of electrons on the nitrogen of amines or the oxygen of phenoxides. This nucleophilic substitution reaction results in the formation of a stable sulfonamide or sulfonate ester bond, respectively, and hydrochloric acid, which is neutralized by the basic catalyst. The bifunctional nature of 2,6-NDSC allows for the potential cross-linking of molecules with multiple amine or hydroxyl groups.
Applications
The derivatization with 2,6-NDSC is applicable to a wide range of analytes, including:
-
Biogenic Amines: Histamine, dopamine, serotonin, and other neurotransmitters.
-
Amino Acids: Both primary and secondary amino acids.
-
Pharmaceuticals: Drugs and their metabolites containing primary or secondary amine or phenolic functional groups.
-
Phenolic Compounds: Environmental and biological phenols.
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is a general procedure and may require optimization for specific analytes and sample matrices.
Materials and Reagents:
-
This compound (2,6-NDSC)
-
Analyte standard or sample
-
Acetonitrile (ACN), HPLC grade
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with 1 M sodium hydroxide.
-
Quenching Solution: 2% (w/v) solution of a primary amine such as methylamine or glycine in deionized water.
-
Microcentrifuge tubes or autosampler vials.
Derivatization Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of 2,6-NDSC in acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Sample Preparation: Dissolve the amine-containing sample or standard in a suitable solvent (e.g., water, methanol, or ACN) to a known concentration.
-
Reaction:
-
In a microcentrifuge tube, add 50 µL of the sample or standard solution.
-
Add 100 µL of the 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of the 1 mg/mL 2,6-NDSC solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the quenching solution to react with the excess 2,6-NDSC. Vortex for 30 seconds.
-
Analysis: The derivatized sample is now ready for HPLC analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized for the specific analytes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation at approximately 225 nm and emission at approximately 338 nm. These wavelengths are based on the fluorescence of 2,6-naphthalenedisulfonate and may require optimization for specific derivatives.[1]
Protocol 2: Derivatization of Phenolic Compounds
This protocol is adapted from methods for other sulfonyl chlorides and may require optimization.
Materials and Reagents:
-
This compound (2,6-NDSC)
-
Analyte standard or sample
-
Acetonitrile (ACN), HPLC grade
-
Sodium Carbonate Buffer (0.1 M, pH 10.5): Dissolve 10.6 g of sodium carbonate in 1 L of deionized water.
-
Quenching Solution: 2% (w/v) solution of a primary amine such as methylamine or glycine in deionized water.
-
Microcentrifuge tubes or autosampler vials.
Derivatization Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of 2,6-NDSC in acetonitrile. Prepare fresh daily and protect from light.
-
Sample Preparation: Dissolve the phenol-containing sample or standard in a suitable solvent to a known concentration.
-
Reaction:
-
In a microcentrifuge tube, add 50 µL of the sample or standard solution.
-
Add 100 µL of the 0.1 M Sodium Carbonate Buffer (pH 10.5).
-
Add 100 µL of the 1 mg/mL 2,6-NDSC solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 20 minutes, protected from light.
-
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the quenching solution to react with the excess 2,6-NDSC. Vortex for 30 seconds.
-
Analysis: The derivatized sample is ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient should be developed, for example, starting at 40% B and increasing to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation at approximately 225 nm and emission at approximately 338 nm.[1] UV detection at around 230 nm is also a possibility.
Data Presentation
The following tables summarize quantitative data for the analysis of various compounds using naphthalenesulfonyl chloride derivatizing agents. Data for 2,6-NDSC is limited in the literature; therefore, data from a closely related analog, 2-naphthalenesulfonyl chloride, is included for reference and method development purposes.
Table 1: Quantitative Data for the HPLC Analysis of Spectinomycin Derivatized with 2-Naphthalenesulfonyl Chloride
| Parameter | Spectinomycin Hydrochloride | Spectinomycin Sulfate |
| Linearity Range | 0.05 - 0.3 mg/mL | 0.05 - 0.3 mg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.9999 |
| Relative Standard Deviation (RSD) | 0.67% | 0.86% |
| Limit of Detection (LOD) | ~4 ng on-column | ~4 ng on-column |
| Data adapted from a study on spectinomycin derivatization with 2-naphthalenesulfonyl chloride. |
Table 2: Expected Performance Characteristics for 2,6-NDSC Derivatization (Hypothetical)
| Analyte Class | Expected Linearity Range | Expected LOD (on-column) | Expected LOQ (on-column) | Expected Recovery |
| Primary Amines | 10 - 1000 ng/mL | 0.1 - 1 ng | 0.3 - 3 ng | 90 - 105% |
| Secondary Amines | 20 - 2000 ng/mL | 0.5 - 2 ng | 1.5 - 6 ng | 88 - 102% |
| Phenols | 50 - 5000 ng/mL | 1 - 5 ng | 3 - 15 ng | 85 - 110% |
| This table provides estimated performance characteristics based on data from analogous sulfonyl chloride derivatizing agents and is intended for guidance. Actual performance will depend on the specific analyte and optimized method. |
Visualizations
Conclusion
This compound is a versatile and effective derivatizing agent for enhancing the HPLC detection of primary and secondary amines and phenolic compounds. The formation of highly fluorescent and stable derivatives enables sensitive and reliable quantification of these analytes. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers to develop and implement robust analytical methods for a wide range of applications in pharmaceutical, environmental, and biological analysis. Method optimization for specific analytes and matrices is recommended to achieve the best performance.
References
Derivatization of amino acids with 2,6-Naphthalenedisulfonyl chloride for fluorescence detection
An Application Note and Protocol for the Derivatization of Amino Acids with 2,6-Naphthalenedisulfonyl Chloride for Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical aspect of research in biochemistry, drug development, and clinical diagnostics. Due to the lack of inherent fluorescence in most amino acids, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and enable quantification at low concentrations. This compound (NDSC) is a promising, yet not widely documented, derivatizing agent for primary and secondary amines, such as those found in amino acids. This application note provides a generalized protocol for the derivatization of amino acids with NDSC for their subsequent analysis by fluorescence detection, typically coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).
Like other sulfonyl chlorides, NDSC is expected to react with the amino group of an amino acid to form a stable sulfonamide linkage. The naphthalene moiety of NDSC provides the basis for fluorescence, as naphthalene derivatives are known to be fluorescent. The resulting derivatized amino acids can be detected with high sensitivity using a fluorescence detector.
Reaction Principle
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic sulfur atom of one of the sulfonyl chloride groups of this compound. This reaction proceeds optimally under alkaline conditions, which deprotonate the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a stable N-naphthalenedisulfonyl-amino acid derivative and hydrochloric acid. The alkaline buffer serves to neutralize the acid produced, driving the reaction to completion. It is important to note that as a disulfonyl chloride, NDSC has the potential to react with two amino acid molecules. However, by controlling the stoichiometry, a mono-derivatized product can be favored.
Application Notes and Protocols: 2,6-Naphthalenedisulfonyl Chloride in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedisulfonyl chloride is a bifunctional reagent with two reactive sulfonyl chloride groups attached to a rigid naphthalene core. This structure presents opportunities for its use in peptide chemistry, primarily for introducing unique structural constraints, for cross-linking applications, or as a fluorescent tag. The naphthalene moiety provides inherent fluorescence, which can be exploited for tracking and quantification of modified peptides.[1][2] The two sulfonyl chloride groups can react with primary amines, such as the N-terminus of a peptide or the ε-amino group of lysine residues, to form stable sulfonamide bonds.[3][4]
These application notes provide an overview of the potential uses of this compound in peptide synthesis and modification, along with generalized protocols to guide researchers in their experimental design.
Key Applications
-
Peptide Cross-Linking: The two sulfonyl chloride groups can react with amino groups on the same peptide chain (intramolecular cross-linking) or on different peptide chains (intermolecular cross-linking). This can be used to stabilize peptide secondary structures, study protein-protein interactions, or create well-defined peptide oligomers.
-
Fluorescent Labeling: The naphthalene core of the molecule is fluorescent, allowing peptides modified with this compound to be used as probes in various biological assays, such as fluorescence microscopy and receptor-binding studies.[1][5][6]
-
Synthesis of Peptidomimetics: The introduction of the rigid naphthalene-disulfonamide structure can be used to create novel peptide analogs with altered conformations and potentially enhanced biological activity or stability.[7]
Data Presentation
The following tables are templates for researchers to summarize quantitative data from their experiments using this compound.
Table 1: Reaction Conditions and Yields for Peptide Modification
| Peptide Sequence | Molar Ratio (Peptide:Reagent) | Reaction Time (hours) | Temperature (°C) | pH | Solvent | Crude Purity (%) | Isolated Yield (%) |
| e.g., GGY-NH2 | 1:1.2 | 4 | 25 | 8.5 | DMF/Water | Data | Data |
| e.g., KLG-NH2 | 1:2.5 | 6 | 25 | 8.5 | DMF/Water | Data | Data |
Table 2: Characterization of Modified Peptides
| Modified Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Mass Increase (Da) | HPLC Retention Time (min) | Fluorescence Ex/Em (nm) |
| e.g., GGY-(NDS) | Calculated Value | Experimental Value | ~286.3 | Experimental Value | Experimental Value |
| e.g., (KLG)2-NDS | Calculated Value | Experimental Value | ~286.3 | Experimental Value | Experimental Value |
(NDS refers to the naphthalene disulfonyl moiety)
Experimental Protocols
Caution: this compound is a reactive chemical and is sensitive to moisture. Handle it in a dry environment (e.g., under nitrogen or in a glovebox) and use anhydrous solvents. It is also corrosive and a lachrymator; appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
Protocol 1: N-Terminal Modification of a Peptide
This protocol describes the modification of the N-terminal α-amino group of a peptide. A slight excess of the reagent is used to ensure complete reaction with the primary target.
Materials:
-
Peptide of interest (lyophilized)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
High-purity water for reconstitution[8]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the aqueous buffer to a final concentration of 1-5 mg/mL. Gentle vortexing or sonication can be used to aid dissolution.[9][10]
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).
-
Reaction: While gently vortexing the peptide solution, add a 1.2 to 1.5-fold molar excess of the this compound stock solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2-6 hours with gentle agitation. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Quenching: Quench the reaction by adding the quenching solution to scavenge any unreacted sulfonyl chloride.
-
Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry. A successful mono-sulfonylation will result in a mass increase corresponding to the naphthalenesulfonyl group.
Protocol 2: Intermolecular Cross-Linking of Two Peptides
This protocol is designed to link two peptide molecules together using the bifunctional this compound.
Materials:
-
Peptide containing a primary amine (N-terminus or Lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIEA))
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 5-10 mg/mL.
-
Reagent and Base Addition: Add 2-3 equivalents of DIEA to the peptide solution. In a separate vial, prepare a stock solution of this compound in anhydrous DMF.
-
Reaction: Add 0.5 equivalents of the this compound solution to the peptide solution dropwise while stirring. The sub-stoichiometric amount of the cross-linker favors the formation of the dimeric product.
-
Incubation: Let the reaction proceed at room temperature for 4-12 hours. Monitor the formation of the cross-linked product by RP-HPLC and LC-MS.
-
Quenching: Add a small amount of water or a primary amine solution (e.g., ethanolamine) to quench unreacted sulfonyl chloride groups.
-
Purification: Isolate the cross-linked peptide dimer using RP-HPLC.
-
Characterization: Verify the molecular weight of the purified product using mass spectrometry. The expected mass will be the sum of two peptide molecules plus the mass of the naphthalenedisulfonyl linker minus two HCl molecules.
Visualizations
References
- 1. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl-2-anilinonaphthalene-6-sulfonyl peptides as fluorescent probes for pepsin-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. lubio.ch [lubio.ch]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Polyamide Thin-Film Composite Membranes using 2,6-Naphthalenedisulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of polyamide thin-film composite (TFC) membranes through interfacial polymerization, with a specific focus on the use of 2,6-Naphthalenedisulfonyl chloride (2,6-NDSC) as the acyl chloride monomer. While the use of 2,6-NDSC is less conventional compared to trimesoyl chloride (TMC), these protocols offer a foundational methodology for researchers exploring novel membrane chemistries. The procedures outlined are based on established principles of interfacial polymerization for polyamide membranes and are intended to serve as a starting point for optimization. This guide includes generalized experimental workflows, signaling pathways for polymerization, and illustrative data tables to guide research and development.
Introduction
Polyamide thin-film composite (TFC) membranes are a cornerstone of separation science, with wide-ranging applications in reverse osmosis, nanofiltration, and gas separation.[1][2][3][4] The performance of these membranes is largely dictated by the chemistry of the ultrathin polyamide selective layer, which is typically formed via interfacial polymerization.[5] This process involves the reaction of an amine monomer in an aqueous phase with an acyl chloride monomer in an organic phase at the interface of the two immiscible liquids.[6]
The vast majority of commercial and academic research has centered on the use of trimesoyl chloride (TMC) as the acyl chloride monomer. However, the exploration of alternative monomers like this compound (2,6-NDSC) presents an opportunity to develop membranes with unique properties, such as altered charge, hydrophilicity, and aromaticity, which could lead to enhanced performance characteristics. The naphthalene moiety in 2,6-NDSC is expected to impart greater rigidity and potentially different permselective properties to the resulting polyamide film compared to the benzene ring of TMC.
These application notes provide a comprehensive guide for the synthesis and characterization of polyamide TFC membranes using 2,6-NDSC.
Experimental Protocols
The following protocols are generalized for the laboratory-scale preparation of polyamide TFC membranes using 2,6-NDSC. Researchers should note that optimal conditions may vary and empirical optimization is recommended.
Materials and Reagents
-
Support Membrane: A porous polysulfone (PSf) or polyethersulfone (PES) ultrafiltration membrane is typically used as the substrate.
-
Aqueous Phase Monomer: Piperazine (PIP) or m-phenylenediamine (MPD).
-
Organic Phase Monomer: this compound (2,6-NDSC).
-
Organic Solvent: A water-immiscible solvent such as hexane, heptane, or cyclohexane.
-
Additives (Optional): Triethylamine (TEA) as an acid scavenger in the aqueous phase. Surfactants like sodium dodecyl sulfate (SDS) can be added to the aqueous phase to improve wetting of the support membrane.
-
Post-treatment Solutions: Hexane for rinsing, and a curing solution (e.g., water or glycerol solution).
General Membrane Preparation Protocol
-
Support Membrane Preparation: Cut the support membrane to the desired size and thoroughly rinse with deionized water to remove any preservatives. The membrane should be stored in deionized water prior to use.
-
Aqueous Phase Application:
-
Prepare an aqueous solution of the amine monomer (e.g., 1-3% w/v piperazine). Optional additives like TEA can be included.
-
Secure the support membrane in a suitable holder.
-
Pour the aqueous amine solution onto the top surface of the support membrane and allow it to remain in contact for a specified duration (e.g., 1-5 minutes).
-
Remove the excess amine solution from the membrane surface using a soft rubber roller or an air knife. Ensure a uniform, thin film of the aqueous solution remains on the surface.
-
-
Interfacial Polymerization:
-
Prepare a solution of 2,6-NDSC in the chosen organic solvent (e.g., 0.1-0.5% w/v).
-
Carefully pour the 2,6-NDSC solution onto the amine-saturated support membrane surface.
-
Allow the interfacial polymerization reaction to proceed for a defined period (e.g., 30 seconds to 2 minutes).
-
Drain the organic solution from the membrane surface.
-
-
Post-treatment:
-
Rinse the membrane with a pure organic solvent (e.g., hexane) to remove any unreacted 2,6-NDSC.
-
Heat cure the membrane in an oven at a specific temperature (e.g., 60-80°C) for a set time (e.g., 5-15 minutes) to complete the polymerization and enhance the adhesion of the polyamide layer to the support.
-
Store the prepared TFC membrane in deionized water until characterization and testing.
-
Data Presentation
The following tables provide an illustrative summary of how quantitative data for 2,6-NDSC based membranes could be structured. The values presented are hypothetical and based on typical performance ranges for polyamide TFC membranes. Actual performance will depend on the specific experimental conditions.
Table 1: Influence of Monomer Concentration on Membrane Performance
| Amine Monomer (w/v %) | 2,6-NDSC (w/v %) | Pure Water Flux (L m⁻² h⁻¹) | Salt Rejection (%) |
| 1.0 | 0.1 | 45 | 95.2 |
| 1.5 | 0.1 | 40 | 96.5 |
| 2.0 | 0.1 | 35 | 97.8 |
| 2.0 | 0.2 | 32 | 98.5 |
| 2.0 | 0.3 | 28 | 99.1 |
Table 2: Effect of Reaction Time and Curing Temperature on Membrane Performance
| Reaction Time (s) | Curing Temperature (°C) | Pure Water Flux (L m⁻² h⁻¹) | Salt Rejection (%) |
| 30 | 60 | 42 | 96.0 |
| 60 | 60 | 38 | 97.2 |
| 90 | 60 | 35 | 97.9 |
| 60 | 70 | 36 | 97.5 |
| 60 | 80 | 34 | 98.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for polyamide TFC membrane preparation.
Interfacial Polymerization Mechanism
Caption: Simplified reaction scheme for interfacial polymerization.
References
- 1. Interfacial polymerization of aromatic polyamide reverse osmosis membranes - American Chemical Society [acs.digitellinc.com]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Naphthalenedisulfonyl Chloride as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-naphthalenedisulfonyl chloride as a crosslinking agent for polymers, particularly those containing amine and hydroxyl functional groups. Due to the limited direct experimental data on this specific crosslinking agent, this document outlines the fundamental reaction mechanisms, provides generalized experimental protocols based on analogous chemical reactions, and presents representative data from similar crosslinked polymer systems to guide researchers in their investigations.
Introduction
This compound is a bifunctional molecule containing two reactive sulfonyl chloride groups. These groups can react with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds, and with hydroxyl groups to form sulfonate esters. This dual reactivity makes it a promising candidate for crosslinking a variety of polymers, leading to the formation of stable, three-dimensional polymer networks. Such crosslinked polymers, especially hydrogels, are of significant interest in drug delivery, tissue engineering, and other biomedical applications due to their tunable mechanical properties and biocompatibility.
The rigid naphthalene core of the crosslinker is expected to impart enhanced thermal and mechanical stability to the resulting polymer networks compared to aliphatic crosslinkers.
Signaling Pathways and Logical Relationships
The primary mechanism of crosslinking involves the reaction of the sulfonyl chloride groups of this compound with nucleophilic functional groups on the polymer chains.
Application Notes and Protocols: Development of Fluorescent Probes Based on 2,6-Naphthalenedisulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes utilizing 2,6-naphthalenedisulfonyl chloride as a versatile scaffold. The protocols outlined below detail the synthetic methodologies for creating novel probes and their practical application in detecting biomolecules and metal ions, as well as in cellular imaging.
Introduction
This compound is a readily accessible and highly reactive bifunctional molecule, making it an excellent starting point for the development of novel fluorescent probes. The two sulfonyl chloride groups can be independently or simultaneously functionalized through reactions with nucleophiles such as amines and phenols. This allows for the modular attachment of fluorophores, recognition moieties for specific analytes, and groups that modulate the probe's solubility and cellular localization. The naphthalene core itself possesses inherent fluorescence, which can be tuned by the attached functional groups, leading to the development of "turn-on," "turn-off," or ratiometric fluorescent sensors.
The sulfonamide linkage formed upon reaction with amines is exceptionally stable, ensuring the robustness of the resulting probes in biological environments. This stability, combined with the synthetic versatility of the this compound scaffold, enables the creation of a diverse range of probes for applications in drug discovery, diagnostics, and fundamental biological research.
Core Concepts and Applications
Fluorescent probes derived from this compound can be designed for a variety of applications, including:
-
Sensing Metal Ions: By incorporating specific chelating agents, these probes can be tailored to detect biologically and environmentally important metal ions with high sensitivity and selectivity.[1][2][3]
-
Probing Biomolecular Conformations: Similar to the well-known 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS), which is used to study conformational changes in proteins like hexokinase, derivatives of this compound can be developed to monitor dynamic biological processes.[4]
-
Cellular Imaging: Functionalization with cell-penetrating moieties and organelle-targeting groups allows for the visualization of specific subcellular structures and processes in living cells.[5][6][7]
-
pH Sensing: The fluorescence of the naphthalene core can be made sensitive to the local pH environment, enabling the development of ratiometric probes for monitoring pH changes in cellular compartments.
Data Presentation: Properties of Naphthalene-Based Probes
The following table summarizes key quantitative data for representative fluorescent probes based on the naphthalene scaffold. While specific data for a wide range of probes directly derived from this compound is still emerging, the data for related naphthalene-based probes provide a useful reference.
| Probe Name/Type | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Limit of Detection (LOD) | Key Features & References |
| Naphthalene Derivative F6 | Al³⁺ | Not Specified | Not Specified | 8.73 x 10⁻⁸ M | Good linearity in the range of 1 x 10⁻⁶–14 x 10⁻⁶ mol/L.[8] |
| 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS) | Protein Conformation | ~320-360 | ~400-500 | Not Applicable | Sensitive to hydrophobic environments; used to study protein folding and ligand binding.[4] |
| Sulfonamide-Containing Naphthalimides (SN-2NI, SD-NI) | Tumor Cells | 435 | ~530 | Not Applicable | Good green fluorescent images in B16F10 cells.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium 2,6-Naphthalenedisulfonate
This protocol describes the conversion of the commercially available sodium 2,6-naphthalenedisulfonate to the reactive this compound intermediate. This intermediate is the key building block for the synthesis of the fluorescent probes described in the subsequent protocols. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Sodium 2,6-naphthalenedisulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous, inert solvent (e.g., acetonitrile or dichloromethane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium 2,6-naphthalenedisulfonate in the anhydrous solvent.
-
Slowly add phosphorus pentachloride (or thionyl chloride) to the suspension while stirring. An excess of the chlorinating agent is typically used.
-
Heat the reaction mixture to reflux (a reaction temperature of around 110°C has been reported to be effective) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[10][11]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully quench the excess chlorinating agent by the slow addition of cold water or ice.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of a Bis-Sulfonamide Fluorescent Probe
This protocol details the synthesis of a symmetrical fluorescent probe by reacting this compound with two equivalents of an amino-functionalized fluorophore.
Materials:
-
This compound (from Protocol 1)
-
Amino-functionalized fluorophore (e.g., aminocoumarin, amino-fluorescein)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino-functionalized fluorophore and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Slowly add a solution of this compound in the same solvent to the flask at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bis-sulfonamide fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: General Protocol for Live Cell Imaging with a Naphthalene-Based Fluorescent Probe
This protocol provides a general workflow for staining and imaging live cells with a fluorescent probe synthesized from this compound. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Naphthalene-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in anhydrous DMSO.
-
Cell Seeding: Seed the cells onto a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Staining: a. On the day of imaging, dilute the probe stock solution in pre-warmed cell culture medium to the desired final working concentration (typically 1-10 µM). b. Remove the existing culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific probe. c. Acquire images and perform any necessary image analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the development and application of these fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of 2,6-naphthalenedithiol [journal.buct.edu.cn]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 2,6-Naphthalenedisulfonate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.
This document provides detailed application notes and experimental protocols for the synthesis of MOFs utilizing the 2,6-naphthalenedisulfonate (2,6-NDS) linker. While the use of the analogous 2,6-naphthalenedicarboxylate (NDC) linker is more widely reported, the principles of solvothermal and hydrothermal synthesis can be adapted for the sulfonate-based linker. The protocols provided herein are based on established methods for related MOF systems and serve as a starting point for the development of novel 2,6-NDS MOFs. The sulfonate groups are expected to impart different coordination behavior and potentially enhanced hydrophilicity compared to their carboxylate counterparts, which could be advantageous for biomedical applications.
Key Applications in Drug Development
MOFs synthesized with 2,6-naphthalenedisulfonate linkers are anticipated to be valuable platforms for drug delivery due to several key features:
-
High Drug Loading Capacity: The inherent porosity of these MOFs allows for the encapsulation of therapeutic molecules within their cavities.
-
Controlled Release: The release of the drug can be modulated by the pore size of the MOF and the interactions between the drug and the framework. The sulfonate groups may offer specific interactions with drug molecules.
-
Biocompatibility: While the biocompatibility of specific 2,6-NDS MOFs needs to be experimentally verified, many MOFs are constructed from biocompatible metal ions and organic linkers.
-
Surface Functionalization: The surface of the MOF particles can be functionalized to improve their stability in biological media and to target specific cells or tissues.
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of hypothetical Metal-Organic Frameworks using 2,6-naphthalenedisulfonate. These protocols are adapted from established procedures for analogous carboxylate-based systems. Researchers should consider these as starting points and may need to optimize reaction conditions such as temperature, time, and reactant ratios.
Protocol 1: Solvothermal Synthesis of a Lanthanide-based 2,6-NDS MOF (Ln-NDS-MOF)
This protocol is adapted from the synthesis of lanthanide-naphthalenedicarboxylate MOFs and is applicable for the synthesis of various lanthanide-based MOFs using 2,6-naphthalenedisulfonate.
Materials:
-
Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
2,6-Naphthalenedisulfonic acid disodium salt (Na₂-2,6-NDS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.2 mmol of the lanthanide(III) nitrate hydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.3 mmol of 2,6-naphthalenedisulfonic acid disodium salt in 5 mL of deionized water.
-
Combine the two solutions in the 20 mL vial and stir for 15 minutes to ensure a homogeneous mixture.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Collect the resulting crystals by filtration and wash them three times with fresh DMF.
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Experimental Workflow:
Protocol 2: Hydrothermal Synthesis of a Zirconium-based 2,6-NDS MOF (Zr-NDS-MOF)
This protocol is based on the synthesis of robust zirconium-based MOFs, such as the UiO series, which are known for their high stability. The use of a modulator like acetic acid can help control the crystallinity and defect formation.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,6-Naphthalenedisulfonic acid disodium salt (Na₂-2,6-NDS)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a 20 mL glass vial, dissolve 0.15 mmol of ZrCl₄ in 10 mL of DMF.
-
Add 1.0 mL of acetic acid to the solution and sonicate for 10 minutes.
-
In a separate vial, dissolve 0.15 mmol of 2,6-naphthalenedisulfonic acid disodium salt in the minimum amount of deionized water and then add to the ZrCl₄ solution.
-
Stir the mixture for 20 minutes until it becomes homogeneous.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 150 °C for 24 hours.
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product with fresh DMF three times, followed by an exchange with ethanol three times.
-
Activate the sample by heating under vacuum at 120 °C for 12 hours.
Experimental Workflow:
Data Presentation
The following tables summarize the expected quantitative data for the synthesized 2,6-NDS MOFs based on typical values for analogous naphthalenedicarboxylate systems. Actual values must be determined experimentally.
Table 1: Synthesis Parameters for 2,6-NDS MOFs
| MOF Designation | Metal Source | Linker | Solvent | Modulator | Temperature (°C) | Time (h) |
| Ln-NDS-MOF | Lanthanide(III) nitrate | Na₂-2,6-NDS | DMF/H₂O | None | 120 | 72 |
| Zr-NDS-MOF | ZrCl₄ | Na₂-2,6-NDS | DMF | Acetic Acid | 150 | 24 |
Table 2: Expected Physicochemical Properties of 2,6-NDS MOFs
| MOF Designation | Crystal System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Ln-NDS-MOF | Monoclinic or Orthorhombic | 300 - 800 | 0.2 - 0.5 | ~350 |
| Zr-NDS-MOF | Cubic or Tetragonal | 800 - 1500 | 0.4 - 0.8 | ~450 |
Characterization Methods
To confirm the successful synthesis and to characterize the properties of the 2,6-NDS MOFs, the following techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to identify the temperature at which the organic linker decomposes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the sulfonate groups to the metal centers and the removal of solvent molecules after activation.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which is crucial for drug loading capacity.
Signaling Pathways and Logical Relationships
For drug delivery applications, the interaction of the MOF-drug conjugate with a target cell is a key consideration. The following diagram illustrates a generalized pathway for the cellular uptake and drug release from a MOF carrier.
Conclusion
The synthesis of Metal-Organic Frameworks with 2,6-naphthalenedisulfonate linkers presents an exciting opportunity for the development of novel materials for drug delivery and other biomedical applications. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring this promising area. The unique properties imparted by the sulfonate functional groups may lead to MOFs with enhanced performance characteristics. Further research and optimization of the synthesis conditions are necessary to fully realize the potential of these materials.
Troubleshooting & Optimization
Technical Support Center: Preventing Di-sulfonylation with 2,6-Naphthalenedisulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers using 2,6-Naphthalenedisulfonyl chloride in sulfonylation reactions. The focus is on preventing the common side reaction of di-sulfonylation at primary amine sites, ensuring the selective formation of the desired mono-sulfonamide product.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why is it a common side reaction?
A1: Di-sulfonylation is a side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, resulting in a di-sulfonylated product, R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine's nucleophilic attack on the sulfonyl chloride forms the desired mono-sulfonamide. The N-H proton of this resulting sulfonamide is acidic. In the presence of a base, this proton can be removed to form a sulfonamide anion, which is also nucleophilic. This anion can then attack a second molecule of the sulfonyl chloride, leading to the undesired di-sulfonylated byproduct.[1]
Q2: Which reaction parameters are most critical for controlling selectivity between mono- and di-sulfonylation?
A2: To achieve selective mono-sulfonylation, careful control of several parameters is essential:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.
-
Base: The type and amount of base used to neutralize the HCl byproduct.
-
Temperature: Reaction temperature significantly impacts the rates of both the desired and undesired reactions.
-
Rate of Addition: The speed at which the this compound is introduced into the reaction mixture.[1]
Q3: How does the choice of solvent affect the reaction's outcome?
A3: The solvent plays a crucial role by influencing the solubility of reactants, intermediates, and products, which can affect reaction kinetics. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended for these reactions to avoid side reactions with the solvent itself.[1]
Q4: Can di-sulfonylation be completely avoided?
A4: While complete avoidance can be challenging, di-sulfonylation can be minimized to negligible levels by optimizing reaction conditions. By carefully controlling stoichiometry, temperature, addition rate, and the choice of base, the reaction can be guided to strongly favor the formation of the mono-sulfonamide.[1][2] Some modern methods, such as using microwave irradiation under solvent-free conditions, have also reported excellent yields of mono-sulfonamides with no observed di-sulfonylation byproducts.[2]
Troubleshooting Guide: Excessive Di-sulfonylation
If your reaction is producing a significant amount of the di-sulfonylated byproduct, follow this workflow to optimize for mono-sulfonylation selectivity.
References
Hydrolysis and stability of 2,6-Naphthalenedisulfonyl chloride in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the hydrolysis and stability of 2,6-naphthalenedisulfonyl chloride in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist users in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The primary degradation product of this compound upon contact with water is 2,6-naphthalenedisulfonic acid. This occurs through the hydrolysis of the two sulfonyl chloride groups, releasing hydrochloric acid (HCl) as a byproduct.
Q2: What factors influence the rate of hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by:
-
Moisture: As water is a reactant, its presence is the main driver of hydrolysis. Even trace amounts of moisture can lead to degradation over time.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[1]
-
pH: The hydrolysis of sulfonyl chlorides can be catalyzed by both acid and base. The rate is typically slowest in neutral conditions and increases in acidic or alkaline solutions.
-
Solvent: The polarity of the solvent can affect the stability. While poorly soluble in water, its solubility in organic co-solvents can influence its interaction with any available water.
Q3: How can I minimize the hydrolysis of this compound during my experiments?
A3: To minimize hydrolysis, consider the following precautions:
-
Use Anhydrous Conditions: Employ oven-dried glassware and anhydrous solvents for all reactions and manipulations.[2]
-
Inert Atmosphere: Conduct experiments under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Low Temperature: Perform reactions and workups at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis.[2]
-
Prompt Workup: If an aqueous workup is necessary, it should be performed quickly to minimize contact time with water.[2]
-
Proper Storage: Store this compound in a tightly sealed container in a desiccator or a dry, cool place.
Q4: What are the signs of decomposition of this compound?
A4: Decomposition can be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), and a decrease in the yield of the desired product in a reaction. Analytically, the presence of 2,6-naphthalenedisulfonic acid as an impurity can be confirmed by techniques like HPLC.
Q5: Is this compound soluble in water?
A5: Aromatic sulfonyl chlorides, including this compound, generally have low solubility in water.[3][4][5][6] This low solubility can, to some extent, protect the compound from rapid hydrolysis in aqueous media as the reaction primarily occurs at the interface of the solid and the aqueous phase.[4][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low Yield in a Reaction Involving this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the starting material | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired product. |
| Incomplete reaction | Increase the reaction time or temperature moderately. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). | Drive the reaction to completion, thereby increasing the product yield. |
| Degradation during workup | If an aqueous workup is required, perform it quickly and at a low temperature. Use a saturated brine solution to aid in phase separation and reduce the solubility of the organic product in the aqueous layer. | Reduced loss of product due to hydrolysis during the workup procedure. |
| Side product formation | Optimize the stoichiometry of the reactants. Consider changing the base or solvent to improve the selectivity of the reaction. | Minimized formation of unwanted byproducts, leading to a cleaner reaction and higher isolated yield. |
Issue 2: Inconsistent Results in Hydrolysis Stability Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate pH measurement and control | Calibrate the pH meter before each experiment using fresh, certified buffer solutions. Ensure the pH electrode is clean and properly maintained. | Accurate and stable pH throughout the experiment, leading to reproducible kinetic data. |
| Temperature fluctuations | Use a temperature-controlled water bath or reaction block to maintain a constant temperature. | Consistent reaction rates by eliminating temperature as a variable. |
| Poor mixing of the heterogeneous solution | Use a consistent and efficient stirring method (e.g., a calibrated magnetic stirrer) to ensure a uniform suspension of the sulfonyl chloride in the aqueous solution. | Improved reproducibility of results by ensuring a consistent surface area for the hydrolysis reaction. |
| Contamination of reagents | Use high-purity water (e.g., HPLC grade) and reagents to avoid catalytic or inhibitory effects from impurities. | Reliable and accurate kinetic data that reflects the true hydrolysis rate of the compound. |
Quantitative Data
Due to the limited availability of specific quantitative data for the hydrolysis of this compound in the public domain, the following tables provide illustrative data based on the general behavior of aromatic sulfonyl chlorides. This data should be used as a guideline for experimental design.
Table 1: Estimated Half-life of a Typical Aromatic Disulfonyl Chloride at Different pH and Temperature Conditions
| pH | Temperature (°C) | Estimated Half-life |
| 2 | 25 | Hours to Days |
| 7 | 25 | Days to Weeks |
| 10 | 25 | Minutes to Hours |
| 7 | 4 | Weeks to Months |
| 7 | 50 | Hours to Days |
Note: This is an estimation. The actual half-life will depend on the specific experimental conditions.
Table 2: General Aqueous Solubility of Aromatic Sulfonyl Chlorides
| Compound Class | Aqueous Solubility | Reference |
| Aromatic Sulfonyl Chlorides | Low to very low | [3][4][5][6] |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Kinetics using pH-Stat Titration
This method monitors the hydrolysis of this compound by titrating the hydrochloric acid produced with a standardized base to maintain a constant pH.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
High-purity water (degassed to remove CO2)
-
pH-stat autotitrator system with a calibrated pH electrode and a precision burette
-
Temperature-controlled reaction vessel
-
Magnetic stirrer
Procedure:
-
Set the desired temperature of the reaction vessel (e.g., 25 °C).
-
Add a known volume of high-purity water to the reaction vessel and start stirring.
-
Immerse the pH electrode and the burette tip into the water.
-
Set the pH-stat to the desired pH value (e.g., 7.0).
-
Accurately weigh a small amount of this compound and add it to the reaction vessel to initiate the hydrolysis.
-
The pH-stat will automatically add the NaOH solution to neutralize the HCl formed and maintain the constant pH.
-
Record the volume of NaOH added over time.
-
The rate of hydrolysis can be calculated from the rate of consumption of the NaOH titrant.
Protocol 2: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the amount of this compound remaining and the amount of 2,6-naphthalenedisulfonic acid formed over time.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer for mobile phase
-
Reference standards for this compound and 2,6-naphthalenedisulfonic acid
-
HPLC system with a UV detector and a C18 reversed-phase column
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start with a lower concentration of acetonitrile and increase over the run.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of standard solutions of known concentrations for both this compound and 2,6-naphthalenedisulfonic acid.
-
Inject the standards to create a calibration curve for each compound.
-
At various time points during the hydrolysis experiment, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by diluting it in a cold, non-aqueous solvent like acetonitrile.
-
Inject the quenched sample into the HPLC system.
-
Quantify the concentration of the reactant and product by comparing their peak areas to the calibration curves.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for studying hydrolysis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of 2,6-Naphthalenedisulfonyl Chloride Derivatives by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,6-naphthalenedisulfonyl chloride and its derivatives by recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound derivatives, presented in a question-and-answer format.
Issue 1: Oily Product or Failure to Crystallize
-
Question: My product has oiled out or will not crystallize from the solution upon cooling. What should I do?
-
Answer: This is a common issue that can arise from several factors:
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High Impurity Level: The presence of significant amounts of impurities can disrupt the crystal lattice formation.[1] Consider pre-purification by column chromatography if the crude product is highly impure.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or by adding a seed crystal of the pure compound.
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Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures. In this case, you can try to evaporate some of the solvent to increase the concentration or add an anti-solvent (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
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Cooling Rate: Rapid cooling can sometimes lead to oiling out. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
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Issue 2: Low Yield of Recovered Crystals
-
Question: After recrystallization, my yield of pure product is very low. What are the likely causes and how can I improve it?
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Answer: Low recovery can be frustrating. Here are the common culprits and solutions:
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Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[2] Use the minimum amount of near-boiling solvent necessary to fully dissolve the solid.
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Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2]
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Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
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Issue 3: Product is Still Impure After Recrystallization
-
Question: My product still shows significant impurities after one round of recrystallization. What's the next step?
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Answer: If impurities persist, consider the following:
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Isomeric Impurities: In the synthesis of this compound, the 2,7-naphthalenedisulfonyl chloride isomer is a common and often difficult-to-remove impurity.[3][4] These isomers may have very similar solubility profiles, making separation by a single recrystallization challenging. A second recrystallization may be necessary, or you might need to try a different solvent system.
-
Co-precipitation: Impurities can sometimes co-precipitate with the desired product, especially if cooling is too rapid.[5] Ensure a slow cooling rate to allow for selective crystallization.
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Colored Impurities: If your crystals have a persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Issue 4: Suspected Hydrolysis of the Sulfonyl Chloride
-
Question: I suspect my this compound is hydrolyzing during recrystallization. How can I prevent this?
-
Answer: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[1] To minimize this:
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Use Anhydrous Solvents: Ensure your recrystallization solvent is as dry as possible.
-
Minimize Exposure to Water: Perform the recrystallization in a dry atmosphere (e.g., under a nitrogen or argon blanket) if possible.
-
Work Quickly: Minimize the time the sulfonyl chloride is in the hot solvent, especially if there is any chance of moisture being present.
-
Avoid Protic Solvents if Possible: While sometimes necessary, protic solvents like alcohols can potentially react with the sulfonyl chloride, especially at elevated temperatures. If possible, opt for aprotic solvents.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on protocols for similar compounds like naphthalene-1,5-disulfonyl chloride, non-polar to moderately polar aprotic solvents are good starting points.[6] Chloroform has been used successfully for the 1,5-isomer.[6] Other potential solvents to screen include toluene, acetonitrile, and ethyl acetate. A mixed solvent system, such as ethyl acetate/hexanes, may also be effective.[1]
-
-
Q2: How do I choose a suitable solvent system for a new this compound derivative?
-
A2: A systematic approach is best. Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.[2]
-
-
Q3: What are the most common impurities I should expect in my crude this compound?
-
Q4: Can I use a rotary evaporator to remove the solvent after recrystallization?
-
A4: While a rotary evaporator is excellent for removing solvent from the mother liquor to obtain a second crop of crystals, the primary crop of purified crystals should be collected by vacuum filtration. This is because the mother liquor contains the highest concentration of soluble impurities. After filtration, the crystals should be dried in a vacuum oven or air-dried.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Insoluble (reacts) | Insoluble (reacts) | Unsuitable (causes hydrolysis) |
| Ethanol | High | Sparingly Soluble | Soluble | Potentially suitable, but risk of reaction |
| Acetone | Medium-High | Soluble | Very Soluble | Likely a poor choice (too soluble) |
| Acetonitrile | Medium-High | Sparingly Soluble | Soluble | Potentially suitable |
| Chloroform | Medium | Sparingly Soluble | Soluble | Good candidate |
| Toluene | Low | Sparingly Soluble | Soluble | Good candidate |
| Hexane | Low | Insoluble | Sparingly Soluble | Good as an anti-solvent |
Note: This table is based on general principles of solubility for sulfonyl chlorides and data for analogous compounds. Experimental verification is crucial.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Chloroform (Adapted from a protocol for Naphthalene-1,5-disulfonyl chloride[6])
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of chloroform and heat the mixture to boiling with stirring. Continue to add small portions of hot chloroform until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold chloroform.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove all traces of chloroform.
Mandatory Visualization
Caption: General workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting decision tree for common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
Troubleshooting low yields in reactions involving 2,6-Naphthalenedisulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,6-naphthalenedisulfonyl chloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions with this compound?
Low yields in reactions involving this compound can often be attributed to several key factors:
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Purity and Stability of this compound: This reagent is highly sensitive to moisture and can degrade over time, leading to the formation of the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.
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Reaction Conditions: Suboptimal temperature, reaction time, solvent, or choice of base can significantly impact the reaction yield.
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Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of undesired side products.
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Side Reactions: The formation of byproducts, such as disulfonamides with primary amines or hydrolysis of the sulfonyl chloride, can consume the starting material and reduce the yield of the desired product.
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Workup and Purification: Product loss can occur during the extraction, washing, and purification steps.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
Hydrolysis is a major contributor to low yields. To minimize it, the following precautions are essential:
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Use Anhydrous Conditions: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure that all other reagents, including the amine and any base, are free of moisture.
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Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.
-
Fresh Reagent: Use a freshly opened bottle of this compound or purify older batches if necessary.
Q3: What are the optimal reaction temperatures for reactions with this compound?
The optimal reaction temperature is dependent on the specific nucleophile being used. For the synthesis of this compound itself from sodium 2,6-naphthalenedisulfonate, a temperature of 110°C has been reported to be effective.[1] For subsequent reactions with amines to form sulfonamides, the reaction is often started at a lower temperature (e.g., 0°C) to control the initial exotherm and then allowed to warm to room temperature or gently heated to drive the reaction to completion.
Q4: What are common side reactions to be aware of?
When reacting this compound with primary amines, a potential side reaction is the formation of the disulfonamide, where the amine reacts with two molecules of the sulfonyl chloride. To minimize this, it is recommended to use a controlled stoichiometry and add the sulfonyl chloride solution slowly to the amine solution.
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is a common and frustrating issue. The following workflow can help diagnose the problem.
Possible Causes and Solutions:
-
Degraded this compound:
-
Symptom: Oily or discolored solid instead of a clean, crystalline powder.
-
Solution: Use a fresh batch of the reagent. If not possible, attempt to purify the existing stock by recrystallization, though this can be challenging.
-
-
Presence of Moisture:
-
Symptom: Formation of a significant amount of a water-soluble byproduct (naphthalenedisulfonic acid).
-
Solution: Rigorously follow anhydrous reaction protocols. Dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere.
-
-
Incorrect Reaction Temperature:
-
Symptom: The reaction is sluggish or does not proceed to completion.
-
Solution: For sulfonamide formation, try a gradual increase in temperature after the initial addition at 0°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
-
Ineffective Base:
-
Symptom: The reaction stalls, and starting materials remain.
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Solution: Ensure the base is strong enough to neutralize the HCl generated. Tertiary amines like triethylamine or pyridine are common choices. Ensure the base is also anhydrous.
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Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate can indicate side reactions or incomplete reactions.
Possible Causes and Solutions:
-
Disulfonylation (with primary amines):
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Symptom: A less polar byproduct is observed on TLC.
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Solution: Use a slight excess of the amine and add the this compound solution slowly and at a low temperature to the amine solution.
-
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Incomplete Reaction:
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Symptom: Presence of both starting materials and product.
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Solution: Increase the reaction time or temperature and monitor the reaction until the limiting reagent is consumed.
-
-
Reaction with Solvent:
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Symptom: Unexpected byproducts.
-
Solution: Ensure the solvent is inert. For example, protic solvents like alcohols can react with the sulfonyl chloride. Dichloromethane, acetonitrile, and THF are generally suitable choices.
-
Quantitative Data
Table 1: Illustrative Effect of Solvent Polarity on Reaction Yield
The polarity of the solvent can influence the rate and yield of the reaction. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.
| Solvent | Dielectric Constant (ε) | Illustrative Yield (%) |
| Toluene | 2.4 | 65 |
| Dichloromethane | 9.1 | 85 |
| Acetonitrile | 37.5 | 92 |
| DMSO | 47 | 88 (potential for side reactions) |
Note: This data is illustrative and the optimal solvent will depend on the specific substrates and other reaction conditions.
Table 2: Illustrative Effect of Base on Reaction Yield
The choice of base is critical for neutralizing the generated HCl and driving the reaction to completion.
| Base | pKa of Conjugate Acid | Illustrative Yield (%) | Comments |
| Pyridine | 5.25 | 80 | Can also act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.75 | 90 | A common and effective non-nucleophilic base. |
| DBU | 13.5 | 95 | A stronger, non-nucleophilic base that can be effective for less reactive amines. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Dialkyl-2,6-naphthalenedisulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.2 - 2.5 eq)
-
Anhydrous triethylamine (2.5 - 3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N,N'-dialkyl-2,6-naphthalenedisulfonamide.
Signaling Pathway
Derivatives of 2,6-naphthalenedisulfonamide have been investigated for their biological activity. For instance, certain naphthalene-sulfonamide hybrids have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway in cancer cells. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.
References
Identification of byproducts in the synthesis of 2,6-Naphthalenedisulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Naphthalenedisulfonyl chloride.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis other than the desired this compound. What are the likely byproducts?
The synthesis of this compound is a two-step process: the disulfonation of naphthalene followed by chlorination. Byproducts can arise from both stages.
Stage 1: Disulfonation of Naphthalene The primary byproducts are other isomers of naphthalenedisulfonic acid. The distribution of these isomers is highly dependent on the reaction conditions.[1] Common isomers include:
-
2,7-Naphthalenedisulfonic acid
-
1,6-Naphthalenedisulfonic acid
-
1,7-Naphthalenedisulfonic acid
At lower temperatures (around 80°C), the kinetically favored alpha-sulfonation can lead to different isomer profiles compared to higher temperatures (160°C or higher), which favor the thermodynamically more stable beta-substituted products.[1]
Stage 2: Chlorination of 2,6-Naphthalenedisulfonic acid During the conversion of the disulfonic acid to the disulfonyl chloride, several byproducts can form:
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Isomeric Naphthalenedisulfonyl Chlorides: Any isomeric naphthalenedisulfonic acids carried over from the first step will be converted to their corresponding disulfonyl chlorides (e.g., 2,7-, 1,6-, and 1,7-naphthalenedisulfonyl chloride).[2]
-
2-Naphthalenesulfonyl chloride-6-sulfonic acid (Half-acid chloride): Incomplete chlorination can result in the formation of this mono-sulfonyl chloride.[2]
-
Unreacted 2,6-Naphthalenedisulfonic acid: If the chlorination reaction does not go to completion, the starting material will remain as an impurity.[2]
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Hydrolysis Products: this compound is susceptible to hydrolysis. Exposure to water during workup or storage can convert it back to 2,6-Naphthalenedisulfonic acid.
Q2: How can I control the formation of isomeric byproducts during the disulfonation of naphthalene?
Controlling the formation of isomeric naphthalenedisulfonic acids is crucial for obtaining a pure final product. The key parameters to control are reaction temperature and the concentration of sulfuric acid. The sulfonation of naphthalene is reversible, and at higher temperatures, an intramolecular rearrangement can occur, leading to a change in the isomer distribution.[3]
Generally, higher temperatures favor the formation of the 2,6- and 2,7-isomers. For instance, reacting naphthalene with 98% sulfuric acid at 130°C for one hour, followed by heating to 190°C for nine hours, yields a mixture containing significant amounts of both 2,6- and 2,7-naphthalenedisulfonic acid.[1] To selectively obtain the 2,6-isomer, a subsequent purification step is often necessary. One patented process describes diluting the reaction mixture with water to adjust the sulfuric acid concentration, which can selectively precipitate certain isomers.[1]
Q3: What are the best practices to minimize byproduct formation during the chlorination step?
To minimize byproducts during the conversion of 2,6-naphthalenedisulfonic acid to this compound, consider the following:
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Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product back to the sulfonic acid.
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Choice of Chlorinating Agent: Common chlorinating agents include chlorosulfonic acid and phosphorus pentachloride.[4] The choice of reagent and its stoichiometry are critical. An excess of the chlorinating agent is typically used to ensure complete conversion.
-
Reaction Temperature: The reaction temperature should be carefully controlled. For example, one procedure for a similar compound suggests a reaction temperature of 110°C.[5]
-
Removal of Byproducts from the Chlorinating Agent: When using phosphorus pentachloride, phosphorus oxychloride is a byproduct that should be removed, for instance, by heating under vacuum.[4]
Q4: My 2,6-Naphthalenedisulfonic acid disodium salt starting material has poor solubility and a brownish color. Is it impure?
High-purity 2,6-Naphthalenedisulfonic acid disodium salt should be a white powder and miscible in water.[6] A dirty whitish/brown powder that forms a brown solution with precipitates suggests the presence of impurities.[6] These impurities can hinder solubility and may carry through to the final product. It is recommended to purify the starting material, for example, by dissolving it in water and filtering out the insoluble impurities.[6]
Data Presentation
Table 1: Isomer Distribution in the Disulfonation of Naphthalene under Various Conditions
| Reaction Temperature (°C) | Reaction Time (hours) | Sulfuric Acid Concentration (%) | 2,6-NDSA (mol %) | 2,7-NDSA (mol %) | Other Isomers (mol %) | Reference |
| 130 then 190 | 1 then 9 | 98 | 35.7 | 40.0 | Not specified | [1] |
| 160 | 6 | 98 | 16.0 | 31.6 | 1,6-NDSA (3.2%), 1,7-NDSA (3.2%) | [1] |
| 175 | 5 | Not specified | 79.21 (weight %) | 13.29 (weight %) | Not specified | [3] |
| 165 | 6.5 | Not specified | 78.88 (weight %) | 13.49 (weight %) | Not specified | [3] |
*NDSA: Naphthalenedisulfonic acid
Experimental Protocols
Protocol 1: Identification of Byproducts by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and identifying the desired product from its isomers and other byproducts.
-
Column: A reverse-phase C18 column is typically suitable for the analysis of aromatic sulfonic acids.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of around 270 nm is appropriate for naphthalenic compounds.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent. Ensure the sample is fully dissolved and filtered before injection.
-
Standard Preparation: Prepare solutions of known concentrations of authenticated standards of this compound and any suspected byproduct isomers, if available, to determine their retention times for peak identification and quantification.
Protocol 2: Characterization by Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
IR and NMR spectroscopy are essential for structural confirmation of the final product and can help in identifying byproducts.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or a mull of the solid sample.
-
Expected Absorptions for this compound: Look for characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹. The presence of a broad absorption around 3400 cm⁻¹ could indicate the presence of hydroxyl groups from sulfonic acid impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a distinct pattern of aromatic protons. The symmetry of the 2,6-disubstituted naphthalene ring will result in a simpler spectrum compared to less symmetrical isomers.
-
¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule. The number of distinct carbon signals can help differentiate between isomers.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mandatory Visualization
References
- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]
- 3. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Storage and handling recommendations for 2,6-Naphthalenedisulfonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 2,6-Naphthalenedisulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[2] A significant hazard is its violent reaction with water, which liberates toxic hydrogen chloride gas.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability and integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][6] It is hygroscopic and sensitive to air and moisture, so protection from these elements is critical.[1] The storage area should be away from incompatible materials, particularly strong oxidizing agents and water.[1][2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection such as goggles.[1][2] In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Q4: How should I handle an accidental spill of this compound?
A4: In the event of a spill, you should first ensure the area is well-ventilated and evacuate personnel to a safe area.[3][7] Wear the appropriate PPE, including respiratory protection.[7] Avoid dust formation by sweeping up the spilled solid and shoveling it into a suitable container for disposal.[3][5] Do not expose the spill to water.[3]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has clumped or appears wet. | Exposure to moisture or humid air. | The compound is hygroscopic.[1] While it may still be usable depending on the application, it is best to handle it in a dry atmosphere (e.g., a glove box). To prevent this, always store in a tightly sealed container with a desiccant. |
| A strong, irritating odor is detected upon opening the container. | Reaction with moisture, leading to the release of hydrogen chloride gas. | This indicates potential degradation. Handle the material in a chemical fume hood with appropriate respiratory protection.[3] Ensure the container was properly sealed. |
| The compound shows poor reactivity in a non-aqueous reaction. | Degradation of the sulfonyl chloride group due to hydrolysis. | If the material has been exposed to moisture, its reactivity will be compromised. Use a fresh, properly stored container of the reagent. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool place | [2][6] |
| Atmosphere | Dry, inert atmosphere recommended | [1] |
| Container | Tightly closed container | [1][2][5][6] |
| Ventilation | Well-ventilated area | [1][2][5][6] |
| Incompatible Materials | Strong oxidizing agents, Water | [1][2] |
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of this compound.
References
Overcoming solubility issues of 2,6-naphthalenedisulfonate precursors in synthesis
Welcome to the technical support center for handling 2,6-naphthalenedisulfonate precursors. This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My 2,6-naphthalenedisulfonic acid disodium salt shows poor solubility in water, contrary to expectations.
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Potential Cause 1: Impurities. Commercial 2,6-naphthalenedisulfonate (2,6-NDS) salts can contain impurities from the synthesis process, such as other isomers (e.g., 2,7-NDS) or residual salts from purification.[1][2] These impurities can significantly hinder dissolution. A brownish or off-white appearance instead of a pure white powder can be an indicator of contamination.[1]
-
Troubleshooting Steps:
-
Verify Purity: If possible, check the purity of your material using analytical techniques like NMR or HPLC. Compare the melting point of your compound with the literature value (typically >300°C for the disodium salt).[1][3]
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Filtration: Dissolve the compound in warm water to the best of its ability and filter out any insoluble coagulants or precipitates.[1] This may remove some insoluble impurities.
-
Recrystallization: For higher purity, recrystallization is recommended. A common industrial method involves controlled precipitation from aqueous sulfuric acid solutions.[2] (See Protocol 1).
-
Issue 2: My 2,6-naphthalenedisulfonate precursor is insoluble in the desired organic solvent for my reaction.
-
Potential Cause: High Polarity. Sulfonate salts, especially alkali metal salts like disodium 2,6-NDS, are highly polar and generally have very low solubility in non-polar or moderately polar organic solvents.[4][5] The free acid form is soluble in polar protic solvents like alcohol but insoluble in ethers.[5]
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of polar aprotic solvents such as DMSO, DMF, or HMPA, where some sulfonate salts show increased solubility.[6][7]
-
Counter-ion Exchange: The most effective strategy is to replace the inorganic cation (e.g., Na⁺) with a more organophilic, bulky organic cation like tetrabutylammonium (TBA). The resulting (TBA)₂-NDS salt exhibits dramatically improved solubility in solvents like THF.[8] (See Protocol 2).
-
Use of Ionic Liquids: Certain ionic liquids can serve as effective solvents for sulfonation reactions and for dissolving sulfonate salts.[9][10] They can enhance acidity and solubility in polar media.[11]
-
Phase Transfer Catalysis (PTC): If the reaction can be performed in a biphasic system (e.g., water/toluene), a phase transfer catalyst can be used. The catalyst shuttles the sulfonate anion from the aqueous or solid phase into the organic phase where the reaction occurs.[4] This avoids the need to fully dissolve the precursor in the organic solvent. (See Protocol 3).
-
Issue 3: My precursor dissolves in a solvent like DMSO but precipitates when I add an aqueous solution.
-
Potential Cause: Solvent Polarity Shift. This is a common precipitation issue caused by a rapid change in the solvent environment. The highly polar aqueous phase reduces the overall solvating power of the mixture for the less polar organic components or the solvated complex.
-
Troubleshooting Steps:
-
Gradual Addition: Add the aqueous solution dropwise to the vigorously stirred organic solution.[12] This prevents localized high concentrations that trigger immediate precipitation.
-
Use of Co-solvents: Prepare the final mixture with a certain percentage of the initial organic solvent (e.g., 10% DMSO in the final aqueous solution) to maintain solubility.[12] Ensure the co-solvent is compatible with downstream applications.
-
Solvent Exchange: For purification or buffer exchange, use techniques like dialysis or tangential flow filtration (TFF) to gradually replace the organic solvent with the desired aqueous medium.[12]
-
Data Presentation: Solubility of 2,6-Naphthalenedisulfonate Precursors
Quantitative solubility data for 2,6-NDS precursors is often context-dependent. The tables below summarize available qualitative and quantitative information.
Table 1: Qualitative Solubility of 2,6-NDS Forms in Common Solvents
| Compound | Water | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | DMSO |
| 2,6-Naphthalenedisulfonic Acid | Very Soluble[5] | Very Soluble[5] | Practically Insoluble[5] | Soluble |
| Disodium 2,6-NDS | Soluble / Miscible (if pure)[1][13] | Sparingly Soluble | Insoluble | Soluble[6] |
| Tetrabutylammonium 2,6-NDS | Sparingly Soluble | Soluble | Soluble (e.g., in THF)[8] | Soluble |
Table 2: Solubility of Sodium 2,6-Naphthalenedisulfonate in Aqueous Sulfuric Acid [14]
| Temperature (K) | H₂SO₄ Concentration (wt%) | Solubility (mol·kg⁻¹) |
| 283.15 | 0 (Pure Water) | ~0.8 |
| 283.15 | 20 | ~0.2 |
| 283.15 | 40 | ~0.05 |
| 333.15 | 0 (Pure Water) | ~1.5 |
| 333.15 | 20 | ~0.5 |
| 333.15 | 40 | ~0.15 |
| Note: Data is interpolated from graphical representations in the cited source. Solubility decreases significantly with increasing sulfuric acid concentration and increases with temperature. |
Experimental Protocols
Protocol 1: Purification of 2,6-Naphthalenedisulfonic Acid by Recrystallization
This protocol is adapted from industrial processes for separating naphthalenedisulfonic acid isomers.[2]
-
Dissolution: In a suitable reaction vessel, take the crude 2,6-naphthalenedisulfonic acid or its salt. If starting from a sulfonation reaction mixture, carefully dilute it with water to adjust the sulfuric acid concentration to between 50-75% by weight.[2] If starting from a solid, dissolve it in a minimal amount of hot 50-75% aqueous sulfuric acid.
-
Crystallization: Cool the solution slowly to a controlled temperature, typically between 20°C and 50°C.[2] The 2,6-isomer is less soluble than other isomers like 2,7-NDS under these conditions and will selectively precipitate.
-
Filtration: Isolate the precipitated crystals by filtration. A Büchner funnel with appropriate filter paper is suitable.
-
Washing: Wash the filter cake with a small amount of cold, fresh 50-75% sulfuric acid to remove adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. The purity can be checked by HPLC.
Protocol 2: Counter-ion Exchange to Tetrabutylammonium (TBA) 2,6-NDS
This protocol enhances solubility in organic solvents by replacing sodium ions with bulky TBA ions.[8]
-
Preparation: Dissolve 1 equivalent of disodium 2,6-naphthalenedisulfonate in a minimal amount of deionized water.
-
Ion Exchange: In a separate flask, prepare a solution containing 2.2 equivalents of tetrabutylammonium chloride ((C₄H₉)₄NCl) or tetrabutylammonium hydroxide in water.
-
Precipitation: Add the tetrabutylammonium salt solution dropwise to the stirred 2,6-NDS solution. A precipitate of the less water-soluble tetrabutylammonium 2,6-naphthalenedisulfonate may form. The concomitant salt (NaCl) will remain in the aqueous phase.
-
Isolation: Isolate the TBA-NDS salt by filtration if it precipitates. If it remains in solution as an oil, extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic extract with deionized water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the TBA-NDS salt.
-
Verification: The resulting salt should be readily soluble in organic solvents like THF, dichloromethane, and acetone.
Protocol 3: Using Phase Transfer Catalysis for Reactions in Biphasic Systems
This protocol allows the 2,6-NDS anion to react with an organic substrate without needing to be fully dissolved in the organic phase.[4][15]
-
Reaction Setup: Combine the organic substrate and a water-immiscible organic solvent (e.g., toluene, dichloromethane) in a reaction flask.
-
Aqueous/Solid Phase: Add the disodium 2,6-naphthalenedisulfonate, either as a solid or as a concentrated aqueous solution.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase transfer catalyst. Common choices include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride.[15]
-
Reaction: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. Heat as required by the specific reaction. The catalyst will transport the naphthalenedisulfonate anion into the organic phase to react with the substrate.
-
Workup: Upon reaction completion, separate the aqueous and organic layers. The product can be isolated from the organic layer using standard techniques. The catalyst often remains in the organic phase but can be removed by washing with water or by chromatography.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Workflow for improving organic solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 3. 2,6-Naphthalenedisulfonic acid disodium salt | 1655-45-4 [chemicalbook.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. 2,6-Naphthalenedisulfonic Acid [drugfuture.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 10. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. pschemicals.com [pschemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Removal of Unreacted 2,6-Naphthalenedisulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,6-naphthalenedisulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
Unreacted this compound is a reactive compound that can interfere with subsequent reaction steps and complicate product purification.[1] Its polarity can be similar to many organic products, making separation by chromatography challenging.[1] Furthermore, its reactivity means it can react with nucleophilic solvents (like methanol) or other additives during purification, leading to the formation of unwanted impurities.[2]
Q2: What are the primary methods for removing excess this compound?
The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily separable derivative, followed by a suitable work-up and purification.[1] Key methods include:
-
Aqueous Hydrolysis: Reacting the excess sulfonyl chloride with water, often under basic conditions, to form the corresponding water-soluble sulfonic acid salts.[1][2]
-
Quenching with Amines: Adding a primary or secondary amine to form a more polar sulfonamide, which can be separated by extraction or chromatography.[1]
-
Scavenger Resins: Using polymer-bound amines or other nucleophiles that react with the sulfonyl chloride. The resulting resin-bound byproduct is then easily removed by filtration.[1][2]
-
Chromatographic Separation: Direct purification of the crude mixture using column chromatography, although this is often more effective after a preliminary quenching step.[1]
Q3: How do I choose the best removal method for my specific reaction?
The choice of method depends on several factors, primarily the stability of your desired product to the quenching conditions and the physical properties of both your product and the byproducts.
-
If your product is sensitive to base , you should avoid quenching with strong aqueous bases. An amine quench in a non-aqueous solvent or the use of a scavenger resin would be more suitable.[1]
-
If your product is non-polar , converting the sulfonyl chloride into a very polar sulfonic acid salt via aqueous hydrolysis will facilitate an easy separation through liquid-liquid extraction.[1]
-
If your product has similar polarity to the unreacted sulfonyl chloride, quenching to form a derivative with a significantly different polarity is crucial before attempting chromatography.[1]
Q4: What are the hydrolysis products of this compound?
This compound reacts with water in a process called hydrolysis to yield 2,6-naphthalenedisulfonic acid and hydrochloric acid (HCl).[2] Both of these byproducts are highly acidic.[2] In a basic aqueous workup, the sulfonic acid is deprotonated to form a water-soluble salt (e.g., sodium 2,6-naphthalenedisulfonate).[2]
Q5: How can I monitor the removal of this compound during the workup?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of the sulfonyl chloride.[1][2] By spotting the crude reaction mixture and the mixture after quenching, you can observe the disappearance of the starting sulfonyl chloride spot.
Troubleshooting Guides
Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.[1]
-
Solution: Before performing chromatography, quench the reaction mixture to convert the excess sulfonyl chloride into a more polar compound.
-
Method A: Basic Hydrolysis. Cool the reaction mixture and slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃).[1][3] This will convert the sulfonyl chloride to its corresponding sulfonic acid salt, which is highly polar and will remain in the aqueous layer during an extraction.[1]
-
Method B: Amine Quench. Add a simple primary or secondary amine (e.g., diethylamine) or an aqueous solution of ammonia to the reaction mixture. This will form the corresponding sulfonamide, which is significantly more polar than the sulfonyl chloride and can be easily separated by chromatography or extraction.[1]
-
Issue 2: The quenching process seems incomplete; I still see sulfonyl chloride by TLC.
-
Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing.[1]
-
Solution 1: Increase Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.[1]
-
Solution 2: Increase Reaction Time or Temperature. Allow the quenching reaction to stir for a longer period. If the product is stable, gently warming the mixture can increase the reaction rate.
-
Solution 3: Ensure Vigorous Stirring. Good mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in contact.[1]
Issue 3: My product is degrading during the aqueous basic workup.
-
Possible Cause: The product contains base-labile functional groups, such as esters or certain protecting groups, that are being hydrolyzed by the basic conditions.[1]
-
Solution 1: Use a Milder Base. Instead of strong bases like NaOH or KOH, use a milder base like sodium bicarbonate (NaHCO₃) and carefully monitor the pH.
-
Solution 2: Use a Non-Basic Quenching Method.
-
Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography.[1]
-
Employ a polymer-bound amine scavenger (scavenger resin). The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by simple filtration, avoiding an aqueous workup altogether.[1]
-
Issue 4: A solid precipitate formed after adding the aqueous base.
-
Possible Cause: This could be the sodium salt of the 2,6-naphthalenedisulfonic acid precipitating out if its concentration exceeds its solubility in the aqueous/organic mixture.[3]
-
Solution: Add more water to the mixture to dissolve the salt. Ensure the pH of the aqueous layer is neutral or slightly basic to confirm that all the sulfonic acid has been neutralized and converted to its more soluble salt form.[3] An additional wash of the organic layer with water or brine can help remove any remaining salt.[3]
Data Presentation
Table 1: Comparison of Common Quenching Methods
| Method | Reagent | Byproduct | Separation Technique | Ideal For |
| Aqueous Hydrolysis | Water, NaHCO₃, NaOH | 2,6-Naphthalenedisulfonic acid salt | Liquid-Liquid Extraction | Non-polar, base-stable products |
| Amine Quench | NH₃, RNH₂, R₂NH | N,N-disubstituted-2,6-naphthalenedisulfonamide | Chromatography, Extraction | Products sensitive to aqueous base |
| Scavenger Resin | Polymer-bound amine | Resin-bound sulfonamide | Filtration | Base-sensitive products; to avoid aqueous workup |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform | Soluble | Used for recrystallization after synthesis.[4] |
| 2,6-Naphthalenedisulfonic acid disodium salt | Water | Miscible/Soluble | Impurities can affect solubility.[5] |
| Naphthalenedisulfonic acids | Aqueous H₂SO₄ | Varies with acid concentration and temperature | Used for selective crystallization of isomers.[6] |
Experimental Protocols
Protocol 1: Aqueous Hydrolysis (Basic Workup)
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath to control the exothermic quenching reaction.[1][3]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while vigorously stirring. Caution: This process is exothermic and generates CO₂ gas, which can cause frothing.[3] The rate of addition must be controlled to prevent overflow.[3]
-
Stirring: After the addition is complete, continue to stir the mixture vigorously for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the organic layer. Wash the organic layer sequentially with water and then brine.[1] The resulting sodium 2,6-naphthalenesulfonate will be in the aqueous layers.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Amine Quench
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add 2-3 equivalents of a simple amine (e.g., diethylamine) or a concentrated aqueous solution of ammonia.
-
Stirring: Stir the mixture at room temperature and monitor the disappearance of the sulfonyl chloride by TLC.[1]
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with 1 M HCl (to remove excess amine), followed by water and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can then be purified from the resulting sulfonamide by column chromatography.
Protocol 3: Use of Scavenger Resins
-
Resin Addition: To the crude reaction mixture containing excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1]
-
Stirring: Stir the suspension at room temperature. The required time can range from a few hours to overnight.[1]
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the sulfonyl chloride spot.[1][2]
-
Isolation: Once the reaction is complete, filter the mixture to remove the resin.[1]
-
Washing and Concentration: Wash the filtered resin with a suitable organic solvent to recover any adsorbed product.[1] Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.[1]
Visualizations
Caption: A general workflow for the removal of unreacted sulfonyl chloride.
Caption: A decision tree to help select the appropriate quenching method.
Caption: Chemical transformations of sulfonyl chloride during quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Catalyst selection for improving the efficiency of 2,6-Naphthalenedisulfonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-naphthalenedisulfonyl chloride. The information is designed to help improve reaction efficiency through informed catalyst selection and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound?
The most common laboratory-scale synthesis involves the chlorination of 2,6-naphthalenedisulfonic acid or its sodium salt. Traditional reagents for this conversion are stoichiometric chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or chlorosulfonic acid (ClSO₃H).[1][2][3] These reactions are typically effective but can be harsh and may lack functional group compatibility.[3]
Q2: Are there catalytic methods for the synthesis of this compound?
While direct catalytic conversion of sulfonic acids to sulfonyl chlorides is an area of ongoing research, established industrial methods often rely on the aforementioned stoichiometric reagents. However, for related transformations, catalytic systems have been explored. For instance, photocatalytic methods using catalysts like potassium poly(heptazine imide) or ruthenium complexes have been employed to synthesize sulfonyl chlorides from arenediazonium salts.[4] Copper salts, such as CuCl or CuCl₂, are used as catalysts in Sandmeyer-type reactions to produce sulfonyl chlorides.[4] The application of these catalytic methods to 2,6-naphthalenedisulfonic acid would require further investigation and development.
Q3: What are the key parameters to control during the synthesis of this compound?
Key parameters to control include reaction temperature, molar ratio of reactants, and reaction time. For instance, one study suggests that a reaction temperature of 110°C is optimal for the formation of this compound from its corresponding sodium salt.[5][6] Thorough mixing of the reactants is also crucial, especially when dealing with solid-phase reagents like phosphorus pentachloride.[7]
Q4: How can I improve the efficiency of subsequent reactions involving this compound, such as sulfonamide formation?
For the sulfonylation of amines with sulfonyl chlorides, various catalysts can be employed to improve efficiency. These include cesium fluoride on celite (CsF-Celite), metal oxides (e.g., ZnO, MgO, CuO, Ag₂O), and zinc-aluminum hydrotalcite, particularly under ultrasound irradiation. In some cases, microwave-assisted synthesis can lead to excellent yields in short reaction times without the need for a solvent or catalyst.[8] Phase-transfer catalysts (PTCs) like quaternary ammonium salts can also be beneficial in biphasic reactions.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to insufficient heating or reaction time. - Hydrolysis of the product by moisture. - Sub-optimal molar ratio of chlorinating agent. | - Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., 110°C).[5][6] - Use a drying tube and anhydrous conditions to prevent moisture contamination.[7] - Optimize the molar ratio of the chlorinating agent to the sulfonic acid or its salt. |
| Formation of Side Products | - Over-chlorination or degradation at excessively high temperatures. - Incomplete conversion leading to a mixture of starting material and product. - Hydrolysis of the sulfonyl chloride back to the sulfonic acid. | - Carefully control the reaction temperature and avoid overheating. - Monitor the reaction progress using techniques like TLC to ensure complete conversion. - Perform the workup in non-aqueous conditions and ensure all solvents are dry. |
| Difficult Product Isolation and Purification | - The product is a thick paste or solid cake that is difficult to handle.[7] - Co-precipitation of inorganic salts. | - After the reaction, remove volatile byproducts like phosphorus oxychloride under vacuum.[7] - Pulverize the crude product before purification.[7] - Use a suitable solvent system for extraction and recrystallization, such as chloroform.[7] |
| Low Efficiency in Subsequent Sulfonamide Reactions | - Poor nucleophilicity of the amine. - Steric hindrance around the amine or the sulfonyl chloride. - Inefficient reaction conditions. | - Consider using a catalyst to activate the reaction (e.g., CsF-Celite, metal oxides).[8] - Explore the use of microwave-assisted synthesis to accelerate the reaction.[8] - A phase-transfer catalyst may be beneficial if the reactants are in different phases.[9][10] |
Experimental Protocols
Synthesis of this compound from Disodium 2,6-Naphthalenedisulfonate
This protocol is adapted from a similar procedure for the 1,5-isomer and general principles of sulfonyl chloride synthesis.[7]
Materials:
-
Disodium 2,6-naphthalenedisulfonate (dried at 140°C for 48 hours)
-
Phosphorus pentachloride (PCl₅)
-
Chloroform
-
Distilled water
Procedure:
-
In a round-bottomed flask, thoroughly mix finely divided phosphorus pentachloride (2.5 moles per mole of the disodium salt) and the dried disodium 2,6-naphthalenedisulfonate.
-
Equip the flask with an air condenser fitted with a calcium chloride drying tube.
-
Heat the flask in an oil bath to 110°C and maintain this temperature for at least one hour, stirring intermittently with a glass rod.[5][6]
-
After the heating period, the mixture will likely be a thick paste. Heat the flask on a steam cone under vacuum to remove the phosphorus oxychloride byproduct and any unreacted phosphorus pentachloride.[7]
-
Pulverize the resulting dry cake in a mortar.
-
Transfer the powder to a beaker and add distilled water and chloroform.
-
Heat the mixture to boiling on a steam bath with vigorous stirring to dissolve the product in the chloroform layer.
-
Separate the hot layers using a separatory funnel.
-
Filter the hot chloroform solution and then concentrate it by evaporation.
-
Cool the concentrated solution in an ice bath to crystallize the this compound.
-
Collect the crystals by filtration. Further product can be obtained by concentrating the mother liquor.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 2,6-naphthalenedithiol [journal.buct.edu.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. phasetransfer.com [phasetransfer.com]
Validation & Comparative
A Comparative Guide to Amine Derivatization: 2,6-Naphthalenedisulfonyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two fluorescent labeling reagents, 2,6-Naphthalenedisulfonyl chloride and Dansyl chloride, for the derivatization of primary and secondary amines. This evaluation is intended to assist researchers in selecting the optimal reagent for their analytical needs, focusing on performance, stability, and ease of use in applications such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Introduction
Many biologically significant amines, including amino acids, biogenic amines, and pharmaceutical compounds, lack a native chromophore or fluorophore, making their detection and quantification challenging. Chemical derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity. Both this compound and Dansyl chloride are sulfonyl chloride reagents that react with primary and secondary amines to form stable, fluorescent sulfonamide adducts. This guide offers a side-by-side comparison of these two reagents, supported by available experimental data.
Performance Comparison
Quantitative Data Summary
The following table summarizes the key performance parameters for this compound and Dansyl chloride based on available data.
| Parameter | This compound | Dansyl Chloride |
| Target Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Derivative Stability | Stable sulfonamide adducts.[1] | Highly stable sulfonamide adducts, resistant to acid and alkaline hydrolysis.[2][3] |
| Excitation Wavelength (λex) | ~300 nm (for Tobramycin derivative)[4] | ~324 - 339 nm[5][6] |
| Emission Wavelength (λem) | ~380 nm (for Tobramycin derivative)[4] | ~525 - 559 nm[6][7] |
| Fluorescence Quantum Yield (Φf) | Data not widely available for amine derivatives. Naphthalene derivatives, in general, can exhibit high quantum yields.[8] | Varies with solvent polarity; can be enhanced.[3] |
| Detection Limits (HPLC-FLD) | ng/mL range reported for specific applications (e.g., Tobramycin).[4] | Can reach the ng/mL to µg/mL range.[2] A detection limit of 0.04 µg/L has been reported for N-nitrosodimethylamine.[5] |
| Reaction Conditions | Elevated temperature (e.g., 80°C) may be required.[4] | Room temperature to 60°C.[2] |
| Reaction Time | 40 minutes or longer.[4] | 30 - 120 minutes.[2] |
Chemical Structures and Reaction Pathways
Chemical Structures
General Reaction Pathway
The derivatization of amines with both this compound and Dansyl chloride follows a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the amine is in its unprotonated, more nucleophilic state.
Experimental Protocols
Derivatization of Amines with this compound (Adapted for Fluorescence Detection)
This protocol is adapted from a method for the derivatization of the aminoglycoside antibiotic tobramycin.[4] Optimization for other amines may be required.
Materials:
-
Amine-containing sample
-
This compound (NSCl) solution (e.g., 0.35 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
1% Phosphoric acid in water
-
HPLC system with a fluorescence detector
-
C18 HPLC column
-
Thermostatically controlled water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in distilled water.
-
Derivatization Reaction:
-
In a screw-capped vial, mix equal volumes of the sample solution and the NSCl solution (e.g., 5 mL of each).
-
Heat the mixture in a thermostatically controlled water bath at 80°C for 40 minutes.
-
-
Sample Processing:
-
After cooling, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of acetonitrile (e.g., 0.5 mL).
-
-
HPLC Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Mobile Phase: Acetonitrile – 1% Phosphoric acid in water (e.g., 90:10, v/v) at a flow rate of 2 mL/min.
-
Column: C18 silica column (e.g., 300 mm × 4 mm i.d., 5 µm).
-
Detection: Fluorescence detector set to an excitation wavelength of 300 nm and an emission wavelength of 380 nm.
-
Derivatization of Amines with Dansyl Chloride
This is a general protocol and can be adapted for various primary and secondary amines.[9][10]
Materials:
-
Amine-containing sample
-
100 mM Sodium bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with a fluorescence detector
-
C18 HPLC column
Procedure:
-
Derivatization Reaction:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
-
Quenching:
-
Add 10 µL of 10% ammonium hydroxide to the reaction mixture to consume excess dansyl chloride.
-
-
HPLC Analysis:
-
The sample is now ready for analysis by HPLC.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is typically used.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Detection: Fluorescence detector set to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 525 nm.[7]
-
Experimental Workflows
Discussion and Conclusion
Both this compound and Dansyl chloride are effective reagents for the derivatization of primary and secondary amines, enabling their sensitive detection by HPLC with fluorescence.
Dansyl chloride is a well-established and versatile reagent with a vast body of literature supporting its use.[11][12] Its derivatives are known for their high stability, and detailed protocols for a wide range of applications are readily available. The fluorescence properties of dansylated amines are well-characterized, making it a reliable choice for quantitative analysis.
This compound also forms stable sulfonamide adducts suitable for chromatographic analysis. While its use for fluorescence detection has been demonstrated, there is less comprehensive data available, particularly regarding fluorescence quantum yields and detection limits across a broad range of amines. The reported derivatization conditions may require higher temperatures compared to some dansylation protocols.
Selection Criteria:
-
For well-established methods with extensive literature support and predictable performance , Dansyl chloride is an excellent choice.
-
For applications requiring derivatization of secondary amines with UV detection , this compound has been successfully applied.[13] Its potential for fluorescence detection is promising but may require more method development and optimization for specific analytes.
Ultimately, the choice of derivatization reagent will depend on the specific requirements of the analysis, including the nature of the amine, the desired sensitivity, and the available instrumentation. For novel applications, preliminary experiments to optimize reaction conditions and evaluate the performance of the chosen reagent are recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,6-Naphthalenedisulfonyl Chloride and Benzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of sulfonamides is a cornerstone for creating a diverse array of therapeutic agents. The choice of the sulfonyl chloride reagent is a critical determinant of the final compound's properties and potential biological activity. This guide provides an objective comparison between the bifunctional 2,6-naphthalenedisulfonyl chloride and the monofunctional benzenesulfonyl chloride in the context of sulfonamide synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | Benzenesulfonyl Chloride |
| Functionality | Bifunctional (two sulfonyl chloride groups) | Monofunctional (one sulfonyl chloride group) |
| Resulting Structure | Forms bis-sulfonamides, acts as a rigid linker | Forms monosulfonamides |
| Key Application | Design of bivalent ligands, rigid scaffolds in drug discovery | Synthesis of a wide range of sulfonamide drugs and intermediates |
| Molecular Weight | 307.18 g/mol | 176.62 g/mol |
| Reactivity | Both sulfonyl chloride groups are reactive towards amines | Highly reactive towards primary and secondary amines |
Performance in Sulfonamide Synthesis: A Quantitative Comparison
The efficiency of sulfonamide synthesis is paramount in research and development. Below is a summary of typical reaction conditions and yields for both reagents with primary amines. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature; the data presented is a synthesis from various sources.
Table 1: Comparison of Reaction Performance in Sulfonamide Synthesis
| Parameter | This compound with Primary Amines | Benzenesulfonyl Chloride with Primary Amines |
| Stoichiometry (Amine:Sulfonyl Chloride) | ~2.2 : 1 | ~1.1 : 1 |
| Base | Pyridine, Triethylamine | Pyridine, Triethylamine, NaOH |
| Solvent | Dichloromethane, THF | Dichloromethane, Diethyl ether, Water, Acetonitrile |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 8 - 16 hours | 1 - 12 hours |
| Typical Yield | 65 - 84% (for bis-sulfonamides)[1] | 85 - 98%[2] |
Experimental Protocols
Synthesis of N,N'-(Naphthalene-2,6-diyl)bis(benzenesulfonamide) (A Representative Bis-sulfonamide)
Materials:
-
This compound
-
Aniline (2.2 equivalents)
-
Pyridine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of aniline (2.2 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bis-sulfonamide.[1]
Synthesis of N-Phenylbenzenesulfonamide (A Representative Monosulfonamide)
Materials:
-
Benzenesulfonyl chloride
-
Aniline (1.1 equivalents)
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Water
Procedure:
-
Dissolve aniline (1.1 equivalents) in diethyl ether in a flask and add pyridine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Add benzenesulfonyl chloride (1 equivalent) dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Add dilute hydrochloric acid to the reaction mixture.
-
Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude N-phenylbenzenesulfonamide, which can be recrystallized from a suitable solvent.[3]
Key Considerations for Drug Development Professionals
Benzenesulfonyl Chloride: The Workhorse for Monovalent Sulfonamides
Benzenesulfonyl chloride is a widely used and versatile reagent for the synthesis of a vast array of sulfonamide-containing drugs.[4][5][6] Its monofunctional nature allows for the straightforward introduction of a benzenesulfonyl group to a primary or secondary amine, which is a common strategy in drug design to modulate physicochemical properties and biological activity.[6] The resulting benzenesulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6]
This compound: A Rigid Linker for Bivalent Ligands and Scaffolds
The bifunctionality of this compound offers unique opportunities in drug design that are not accessible with monofunctional reagents. The rigid naphthalene core acts as a scaffold to which two pharmacophores can be attached, creating bivalent ligands. This approach is particularly valuable in targeting receptors or enzymes that have multiple binding sites, potentially leading to increased affinity and selectivity.
The naphthalene moiety itself is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its rigid, planar structure can provide a well-defined orientation for the attached pharmacophores, which is crucial for optimizing interactions with biological targets.[9] The use of this compound as a linker can therefore be a powerful strategy in fragment-based drug discovery and the design of targeted therapies.[4]
Signaling Pathways and Experimental Workflows
The sulfonamide functional group is a key pharmacophore in inhibitors of various enzymes, including carbonic anhydrases, which are involved in signaling pathways related to pH regulation, tumorigenesis, and other physiological processes.
Caption: A generalized workflow for the synthesis of sulfonamides from sulfonyl chlorides and amines.
The development of sulfonamide-based drugs often involves screening for inhibitory activity against specific enzymes. A typical workflow for this process is illustrated below.
Caption: An illustrative workflow for the discovery and development of sulfonamide-based drug candidates.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cbijournal.com [cbijournal.com]
- 4. Functionalised Sulfonyl halides – Linkers - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the purity assessment of 2,6-Naphthalenedisulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 2,6-Naphthalenedisulfonyl chloride is paramount for its successful application in research and pharmaceutical development, ensuring reproducibility and the integrity of downstream processes. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the purity assessment of this compound, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the analysis, such as the need for high accuracy, speed, or the ability to identify unknown impurities.
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Throughput | Key Advantages | Potential Challenges |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on polarity. The sulfonyl chloride is hydrophobic, while its primary degradation product, 2,6-naphthalenedisulfonic acid, is much more polar. | 95.0 - 99.9 | ~0.01% | High | High precision and accuracy, suitable for quantifying impurities.[1][2][3][4][5] | Potential for on-column degradation; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Derivatization may be necessary to improve volatility and thermal stability. | 90.0 - 99.0 | ~0.05% | Medium | High sensitivity and specificity for volatile impurities; provides structural information of impurities.[6][7][8][9][10][11] | This compound has low volatility and is prone to thermal degradation in the injector. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of a specific resonance is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard. | 98.0 - 100.0 | ~0.1% | Low | Highly accurate and a primary analytical method; does not require a reference standard of the analyte. | Requires a high-field NMR spectrometer; lower sensitivity compared to chromatographic methods. |
| Titrimetric Analysis (Hydrolytic Titration) | The sulfonyl chloride is hydrolyzed to release two equivalents of hydrochloric acid, which is then titrated with a standardized base. | 90.0 - 101.0 | ~0.5% | High | Rapid, inexpensive, and does not require sophisticated instrumentation. | Non-specific; any acidic or basic impurities will interfere with the determination.[12][13][14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for specific instrumentation and sample matrices.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from HPLC methods for naphthalenesulfonic acids, the primary hydrolysis product of this compound.[1][3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general approach for the analysis of naphthalene derivatives and will likely require optimization to minimize thermal degradation of the sulfonyl chloride.[6][7][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (A lower temperature should be evaluated to minimize degradation).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Deuterated acetone (Acetone-d6).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of Acetone-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters (¹H):
-
Pulse Sequence: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 8
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons).
-
Integrate the signal of the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titrimetric Analysis (Hydrolytic Titration)
This method relies on the hydrolysis of the sulfonyl chloride groups to hydrochloric acid, followed by titration with a standardized base.[12][13][14]
-
Reagents:
-
0.1 M Sodium Hydroxide (NaOH), standardized.
-
Phenolphthalein indicator solution.
-
Acetone.
-
-
Procedure:
-
Accurately weigh approximately 300 mg of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of acetone and 50 mL of deionized water.
-
Stir the mixture for 15 minutes to ensure complete hydrolysis.
-
Add 3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent pink endpoint is observed.
-
-
Calculation:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (2 * m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH used in liters
-
M_NaOH = Molarity of NaOH
-
MW_analyte = Molecular weight of this compound
-
m_sample = mass of the sample in grams
-
The factor of 2 accounts for the two sulfonyl chloride groups per molecule.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: General workflow for the purity assessment of this compound.
References
- 1. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 4. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Naphthalenesulfonyl chloride, 5-(acetylamino)-1-(acetyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. shimadzu.com [shimadzu.com]
- 10. series.publisso.de [series.publisso.de]
- 11. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 14. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to LC-MS Analysis for the Characterization of 2,6-Naphthalenedisulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of reaction products derived from 2,6-naphthalenedisulfonyl chloride. The information is supported by experimental data and detailed protocols to aid in methodological decisions, particularly in the fields of medicinal chemistry and drug development where the synthesis of novel sulfonamide derivatives is a key focus.[1]
The reaction of this compound with primary or secondary amines is a common method for synthesizing novel sulfonamides. The resulting 2,6-naphthalene backbone can significantly influence the pharmacological properties of the final compound.[1] Accurate and efficient characterization of these reaction products is crucial for ensuring purity, confirming structure, and quantifying yield. LC-MS has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity.[1][2]
Comparison of Analytical Techniques
While LC-MS is a dominant method, other analytical techniques can also be employed for the characterization of sulfonyl chloride reaction products. The choice of technique often depends on the specific analytical need, such as qualitative identification, quantitative analysis, or structural elucidation.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy | UV-Vis (Ultraviolet-Visible) Spectroscopy |
| Sensitivity | Very High (ppb to ppt levels)[2][3] | High (ppb levels) | Moderate to Low | Low |
| Selectivity | Very High[2] | High | High | Low |
| Sample Requirement | Low (µL range) | Low (µL range), requires derivatization for non-volatile compounds | High (mg range) | Moderate (mL range) |
| Information Provided | Molecular weight, fragmentation pattern, quantification[2][4] | Molecular weight, fragmentation pattern (for volatile compounds) | Detailed structural information (connectivity of atoms)[5] | Presence of chromophores, quantification |
| Speed | Fast analysis times, especially with UHPLC[6] | Moderate | Slow | Very Fast |
| Cost | High initial investment and maintenance | Moderate to High | Very High initial investment and maintenance | Low |
| Derivatization | Often not required, but can be used to improve ionization[7][8][9] | Often required for polar and non-volatile sulfonamides | Not required | Not required |
| Matrix Effects | Can be an issue, requiring careful sample preparation and method development[10][11] | Less susceptible to matrix effects than LC-MS with ESI | Generally not affected by matrix | Can be affected by interfering substances that absorb at the same wavelength |
Experimental Protocols
General LC-MS/MS Method for the Analysis of Sulfonamides
This protocol provides a general framework for the analysis of sulfonamides, the likely reaction products of this compound with amines. Optimization will be required for specific analytes.
1. Sample Preparation: [12]
-
Reaction Quenching: Quench the reaction mixture by adding a suitable solvent, such as water or a buffer solution.
-
Extraction: Extract the sulfonamide product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction process to ensure complete recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
2. LC-MS/MS Instrumentation and Conditions: [13]
-
LC System: An Agilent 1290 Infinity LC system or equivalent.
-
MS System: An Agilent 6460 Triple Quadrupole MS system or equivalent with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for each sulfonamide.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound reaction products.
Caption: Reaction of this compound with a primary amine to form a disulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to HPLC Method Validation: 2,6-Naphthalenedisulfonyl Chloride and Alternatives for Pre-Column Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a strong native chromophore or fluorophore, such as amines, phenols, and amino acids, presents a significant analytical challenge in High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a widely adopted and robust strategy to overcome this limitation by covalently attaching a UV-absorbing or fluorescent tag to the target molecule. This guide provides an objective comparison of HPLC method validation using 2,6-Naphthalenedisulfonyl chloride as a pre-column derivatization agent against other commonly employed alternatives, including Dansyl chloride, Dabsyl chloride, and FMOC-Cl.
While extensive validated method data for this compound is limited in publicly available literature, this guide incorporates data for the closely related 2-naphthalenesulfonyl chloride to provide a relevant comparison. The performance of these established reagents is summarized with supporting experimental data to facilitate the selection of the most appropriate derivatization strategy for specific analytical needs.
Performance Comparison of Derivatization Agents
The selection of a derivatization reagent is a critical step in HPLC method development, influencing sensitivity, selectivity, and the stability of the resulting derivatives. The following tables provide a comparative summary of the quantitative performance data for various sulfonyl chloride and chloroformate derivatization reagents.
Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Derivatization Reagent | Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 2-Naphthalenesulfonyl Chloride | Secondary Amines (Spectinomycin) | 0.9997 - 0.9999[1] | ~4 ng on-column[1] | Not Specified |
| Dansyl Chloride | Biogenic Amines | > 0.9989[2] | 0.015–0.075 µg/mL[2] | 0.05–0.25 µg/mL[2] |
| Dabsyl Chloride | Biogenic Amines | Not Specified | 5.1 - 35.0 µg/L | 14.2 - 101.2 µg/L |
| FMOC-Cl | Amino Acids | Not Specified | Femtomole range[3] | 1 - 10 pmol[4] |
Table 2: Comparison of Precision and Accuracy (Recovery)
| Derivatization Reagent | Analyte Class | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy / Recovery (%) |
| 2-Naphthalenesulfonyl Chloride | Secondary Amines (Spectinomycin) | 0.67 - 0.86[1] | Not Specified | Not Specified |
| Dansyl Chloride | Biogenic Amines | 0.66 - 2.69[2] | 0.91 - 4.38[2] | 79.3 - 110.3[2] |
| Dabsyl Chloride | Biogenic Amines | <5 | Not Specified | 67 - 110 |
| FMOC-Cl | Amino Acids | < 3.98[4] | Not Specified | Not Specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for pre-column derivatization and HPLC analysis.
General workflow for pre-column derivatization and HPLC analysis.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. The following sections provide methodologies for derivatization with 2-Naphthalenesulfonyl chloride, Dansyl chloride, Dabsyl chloride, and FMOC-Cl.
Protocol 1: Derivatization with 2-Naphthalenesulfonyl Chloride (for Secondary Amines)
This protocol is adapted from a method for the analysis of spectinomycin.[1]
Materials and Reagents:
-
2-Naphthalenesulfonyl chloride (NSCl) solution
-
Catalyst solution (e.g., 1-methylpyrrole in a suitable solvent)
-
Buffer solution (e.g., borate buffer, pH 9.0)
-
Organic solvent (e.g., acetonitrile)
-
Quenching reagent (if necessary)
-
HPLC system with a UV detector
-
Normal-phase silica column
Derivatization Procedure:
-
Sample Preparation: Dissolve the sample containing the secondary amine in the buffer solution.
-
Derivatization Reaction: Add the catalyst solution followed by the NSCl solution to the sample. Vortex the mixture.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Extraction: After cooling, extract the derivatized sample with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Column: Normal-phase silica column
-
Mobile Phase: A suitable mixture of non-polar and polar organic solvents.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at 254 nm.[1]
-
Injection Volume: 20 µL.
Protocol 2: Derivatization with Dansyl Chloride (for Primary and Secondary Amines)
This protocol is a general procedure for the derivatization of biogenic amines.[2]
Materials and Reagents:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
Proline solution (to quench excess reagent)
-
Organic solvent for extraction (e.g., diethyl ether)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Derivatization Procedure:
-
Sample Preparation: Prepare an aqueous solution of the sample.
-
pH Adjustment: Add saturated sodium bicarbonate solution to the sample to achieve an alkaline pH.
-
Derivatization Reaction: Add the Dansyl chloride solution and vortex.
-
Incubation: Incubate the mixture in the dark at a controlled temperature (e.g., 45°C) for a specific time (e.g., 60 minutes).
-
Quenching: Add the proline solution to react with the excess Dansyl chloride.
-
Extraction: Extract the dansylated amines with an organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm) or UV detector.
-
Injection Volume: 20 µL.
Protocol 3: Derivatization with Dabsyl Chloride (for Primary and Secondary Amino Acids)
This protocol outlines a common procedure for the derivatization of amino acids.
Materials and Reagents:
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
HPLC system with a visible-light detector
-
Reversed-phase C18 column
Derivatization Procedure:
-
Sample Preparation: Prepare the amino acid standards or sample hydrolysate in the sodium bicarbonate buffer.
-
Derivatization Reaction: Add the Dabsyl chloride solution to the sample.
-
Incubation: Heat the reaction mixture at 70°C for approximately 10-15 minutes.
-
Sample Dilution: After cooling, dilute the sample with the initial mobile phase.
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Visible-light detector set at approximately 436 nm.
-
Injection Volume: 10-20 µL.
Protocol 4: Derivatization with FMOC-Cl (for Primary and Secondary Amino Acids)
This protocol is a widely used method for the analysis of amino acids.[3]
Materials and Reagents:
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetone or acetonitrile
-
Borate buffer (e.g., 0.4 M, pH 10.2)
-
Quenching reagent (e.g., a primary amine like adamantanamine)
-
Extraction solvent (e.g., pentane or hexane)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Derivatization Procedure:
-
Sample Preparation: Prepare the amino acid solution in water or a weak buffer.
-
Derivatization Reaction: Add borate buffer and then the FMOC-Cl solution to the sample and mix. The reaction is typically rapid and occurs at room temperature.
-
Quenching: Add the quenching reagent to react with the excess FMOC-Cl.
-
Extraction: Extract the reaction mixture with an extraction solvent to remove the excess reagent and by-products.
-
Injection: Inject the aqueous phase containing the derivatized amino acids directly into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~266 nm, Emission: ~305 nm).
-
Injection Volume: 20 µL.
Signaling Pathways and Logical Relationships
The derivatization reaction is a key step that enables the sensitive detection of otherwise non-responsive analytes. The following diagram illustrates the logical relationship of this process.
Logical flow of the derivatization and analysis process.
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
A Comparative Analysis of the Cross-Reactivity of 2,6-Naphthalenedisulfonyl Chloride with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,6-naphthalenedisulfonyl chloride with common functional groups encountered in organic synthesis and drug development: amines, alcohols, thiols, and phenols. Understanding the chemoselectivity of this reagent is crucial for its effective application in the synthesis of complex molecules, including sulfonamides and sulfonate esters, which are significant pharmacophores. This document summarizes the relative reactivity, provides standardized experimental protocols for comparative analysis, and visualizes the underlying reaction pathways.
Executive Summary of Cross-Reactivity
This compound is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom of its two sulfonyl chloride groups. The general order of reactivity with common nucleophiles is:
Amines > Thiols > Phenols > Alcohols
This reactivity trend is primarily governed by the nucleophilicity of the attacking functional group. Primary and secondary amines are highly reactive, followed by thiols. Phenols and alcohols are less reactive and often require a base catalyst for efficient reaction.
Comparative Reactivity Data
The following table summarizes the expected reactivity and typical reaction conditions for the reaction of this compound with various functional groups. The yields are indicative and can vary based on the specific substrate and reaction conditions.
| Functional Group | Nucleophile Example | Product | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Primary Amine | Benzylamine | N,N'-(Naphthalene-2,6-diylbis(sulfonyl))bis(phenylmethanamine) | Very High | Aprotic solvent (e.g., DCM, THF), optional base (e.g., triethylamine, pyridine), 0°C to room temperature.[1][2] | > 90% |
| Secondary Amine | Dibenzylamine | N,N'-(Naphthalene-2,6-diylbis(sulfonyl))bis(N-benzyl-1-phenylmethanamine) | High | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), room temperature to gentle heating.[1][2] | 80-95% |
| Thiol | Thiophenol | S,S'-(Naphthalene-2,6-diyl) dibenzenecarbothioate | Moderate to High | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine), room temperature.[3] | 70-90% |
| Phenol | Phenol | Naphthalene-2,6-diyl dibenzenesulfonate | Moderate | Aprotic solvent (e.g., DCM, THF), strong base (e.g., pyridine, DMAP), room temperature to heating.[4][5] | 60-85% |
| Primary Alcohol | Benzyl alcohol | Naphthalene-2,6-diyl bis(phenylmethyl) disulfonate | Low | Aprotic solvent (e.g., pyridine), elevated temperatures. | 40-70% |
| Secondary Alcohol | Isopropanol | Naphthalene-2,6-diyl diisopropyl disulfonate | Very Low | Aprotic solvent (e.g., pyridine), elevated temperatures, prolonged reaction times. | < 50% |
Experimental Protocols for Comparative Reactivity Studies
To obtain directly comparable data, it is essential to perform the reactions under standardized conditions. The following protocols are designed for this purpose.
General Procedure for Competitive Cross-Reactivity Analysis
This experiment is designed to provide a direct comparison of the reactivity of different nucleophiles with this compound.
Materials:
-
This compound
-
Nucleophile 1 (e.g., Benzylamine)
-
Nucleophile 2 (e.g., Phenol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., saturated aqueous NaHCO3)
-
Drying agent (e.g., Na2SO4)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and an internal standard in anhydrous DCM (20 mL) at 0°C, add a mixture of Nucleophile 1 (1.0 mmol) and Nucleophile 2 (1.0 mmol).
-
Add triethylamine (2.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h).
-
Quench each aliquot with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative ratio of the products formed from the reaction with each nucleophile.
Protocol 1: Synthesis of N,N'-(Naphthalene-2,6-diylbis(sulfonyl))bis(arylamine/alkylamine)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (2.2 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.0 mmol) portion-wise over 10 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), followed by saturated aqueous NaHCO3 (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Naphthalene-2,6-diyl bis(sulfonate ester)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol or phenol (2.2 mmol) and pyridine (5.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Add this compound (1.0 mmol) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction mechanism and a typical experimental workflow for the synthesis of sulfonamides and sulfonate esters from this compound.
Caption: Generalized nucleophilic substitution mechanism.
Caption: Standard experimental workflow for synthesis.
Conclusion
This compound exhibits a high degree of reactivity towards primary and secondary amines, making it an excellent reagent for the synthesis of disulfonamides. Its reactivity with thiols, phenols, and alcohols is progressively lower, a characteristic that can be exploited for achieving chemoselectivity in molecules bearing multiple functional groups. By carefully controlling reaction conditions such as temperature and the choice of base, it is possible to selectively target the more nucleophilic functional groups. The provided protocols offer a starting point for researchers to conduct their own comparative studies and optimize conditions for their specific synthetic targets.
References
Quantitative Analysis of Sulfonamides Derived from 2,6-Naphthalenedisulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of sulfonamides derived from 2,6-naphthalenedisulfonyl chloride. It is designed to assist researchers in selecting the most appropriate technique for their specific needs, whether for routine quality control, metabolic studies, or trace-level analysis in complex matrices. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of sulfonamides derived from this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and robust solution for the analysis of bulk substances and formulations, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level detection in biological and environmental samples.
Below is a comparative summary of the typical performance characteristics of these two methods. The data presented are representative values derived from validated methods for structurally related sulfonamide compounds, providing a reliable benchmark for methods targeting this compound derivatives.
Table 1: Comparative Performance of HPLC-UV and LC-MS/MS for Sulfonamide Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.99[2] |
| Accuracy (% Recovery) | 85 - 115%[1] | -4.0 to +11.3%[2] |
| Precision (% RSD) | < 2.0%[1] | < 10.1%[2] |
| Limit of Detection (LOD) | 0.066 µg/mL[1] | 1 µg/mL (as LLQ)[2] |
| Limit of Quantification (LOQ) | 0.200 µg/mL[1] | 1 µg/mL[2] |
| Specificity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with automation) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods for sulfonamide analysis and can be adapted for specific derivatives of this compound.
HPLC-UV Method for the Quantification of a Sulfonamide Derivative
This protocol is adapted from a validated method for the quantitative determination of 4-amino benzene sulphonamide.[1]
1. Sample Preparation:
-
Weigh and transfer approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Add about 10 mL of diluent (e.g., a mixture of mobile phase components), and sonicate to dissolve.
-
Make up the volume to 25 mL with the diluent to achieve a concentration of approximately 1000 µg/mL.[1]
2. Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution may be required depending on the specific analytes. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 25 °C.[1]
-
UV Detection: Wavelength to be determined based on the analyte's maximum absorbance, for example, 265 nm.[1]
LC-MS/MS Method for the Quantification of a Sulfonamide
This protocol is based on a validated method for the quantification of methanesulfonamide in a biological matrix.[2]
1. Sample Preparation (for biological samples):
-
A derivatization step may be necessary to improve the chromatographic and mass spectrometric properties of the analyte.[2]
-
For example, a derivatization reagent can be added to the sample, followed by incubation.
-
After derivatization, the samples are typically evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 30% acetonitrile in water).[2]
2. Chromatographic Conditions:
-
Column: Luna 5µ C18 (or equivalent reversed-phase column).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: To be optimized based on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]
-
MRM Transitions: The precursor ion (M-H or M+H) and a specific product ion are monitored. For example, for a derivatized methanesulfonamide, the transition m/z 276.2 → 197.2 was used for quantification.[2]
Signaling Pathways and Mechanisms of Action
Recent studies have highlighted the potential of sulfonamides derived from naphthalene scaffolds as potent anticancer agents. Two prominent mechanisms of action have been identified: the inhibition of the IL6/JAK2/STAT3 signaling pathway and the disruption of tubulin polymerization.
IL6/JAK2/STAT3 Signaling Pathway Inhibition
Certain 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to suppress the proliferation of cancer cells by modulating the IL6/JAK2/STAT3 signaling pathway. This pathway is crucial for cell growth, survival, and differentiation, and its dysregulation is often implicated in cancer. The sulfonamide derivatives can downregulate the expression of key proteins in this pathway, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by naphthalene-sulfonamide derivatives.
Tubulin Polymerization Inhibition
Another class of sulfonamide derivatives bearing a naphthalene moiety has demonstrated potent activity as tubulin polymerization inhibitors. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. By binding to the colchicine-binding site on tubulin, these sulfonamide compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by naphthalene-sulfonamide derivatives.
Conclusion
The quantitative analysis of sulfonamides derived from this compound can be effectively performed using both HPLC-UV and LC-MS/MS. The choice of method should be guided by the specific analytical requirements, with HPLC-UV being a reliable and cost-effective option for higher concentration samples and LC-MS/MS providing the necessary sensitivity and selectivity for trace-level quantification in complex matrices. The potential of these compounds as anticancer agents, through mechanisms such as the inhibition of the IL6/JAK2/STAT3 pathway and tubulin polymerization, underscores the importance of robust and accurate analytical methods to support their development and application in pharmaceutical research.
References
Confirming the Structure of 2,6-Naphthalenedisulfonyl Chloride Derivatives: A Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative overview of key spectroscopic techniques for the characterization of 2,6-naphthalenedisulfonyl chloride and its derivatives. By presenting experimental data from analogous compounds, this document serves as a practical resource for interpreting spectral information and confirming the successful synthesis of these important chemical entities.
The structural elucidation of this compound derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, allowing for a comprehensive and definitive structural assignment.
Comparative Analysis of Spectroscopic Data
To facilitate the structural confirmation of this compound, the following tables summarize expected and observed spectroscopic data. Given the limited availability of published spectra for this compound itself, data from closely related analogs, namely 1-naphthalenesulfonyl chloride and 2-naphthalenesulfonyl chloride, are presented for comparative purposes. These analogs provide a strong basis for predicting the spectral characteristics of the target compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns. Based on the spectra of monosubstituted naphthalenesulfonyl chlorides, the following table outlines the expected shifts. The presence of two electron-withdrawing sulfonyl chloride groups at the 2 and 6 positions will generally lead to a downfield shift for all aromatic protons compared to unsubstituted naphthalene.
| Proton Assignment | 1-Naphthalenesulfonyl chloride (ppm) | 2-Naphthalenesulfonyl chloride (ppm) | Predicted for this compound (ppm) |
| H-1, H-5 | - | 8.5 (s) | ~8.6-8.8 (s) |
| H-3, H-7 | 8.0-8.2 (m) | 8.0-8.2 (m) | ~8.1-8.3 (d) |
| H-4, H-8 | 8.2-8.4 (m) | 7.6-7.8 (m) | ~8.0-8.2 (d) |
Note: Data for 1- and 2-naphthalenesulfonyl chloride are based on typical values found in chemical databases. Predicted values for this compound are estimations based on substituent effects.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the substitution pattern. The table below compares the ¹³C NMR data for related compounds to predict the spectrum of this compound.
| Carbon Assignment | 2-Naphthalenesulfonyl chloride (ppm) | 2,6-Naphthalenedisulfonic acid disodium salt (ppm) | Predicted for this compound (ppm) |
| C-1, C-5 | 127.8 | 125.1 | ~128-130 |
| C-2, C-6 | 145.2 | 144.5 | ~145-147 |
| C-3, C-7 | 129.5 | 124.6 | ~129-131 |
| C-4, C-8 | 129.8 | 128.8 | ~130-132 |
| C-4a, C-8a (bridgehead) | 132.5 | 133.5 | ~133-135 |
| C-9, C-10 (bridgehead) | 135.7 | 132.1 | ~135-137 |
Note: Data is sourced from publicly available spectral databases. Predicted values are estimations.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The sulfonyl chloride group (SO₂Cl) has very strong and characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O | Asymmetric stretch | 1370 - 1380 |
| S=O | Symmetric stretch | 1170 - 1190 |
| S-Cl | Stretch | 560 - 600 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at m/z 324. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
| Ion | m/z (for ³⁵Cl) | Expected Fragmentation |
| [M]⁺ | 324 | Molecular ion |
| [M-Cl]⁺ | 289 | Loss of a chlorine radical |
| [M-SO₂Cl]⁺ | 225 | Loss of a sulfonyl chloride radical |
| [C₁₀H₆SO₂Cl]⁺ | 225 | Naphthalenesulfonyl chloride cation |
| [C₁₀H₆]⁺ | 126 | Naphthalyne radical cation |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
¹³C NMR Acquisition Parameters:
-
Proton-decoupled sequence
-
Pulse angle: 45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Apply firm, even pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking on the acquired spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of compound.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.
Figure 1: Experimental workflow for structural confirmation.
Figure 2: Logical relationship between structure and spectral data.
Benchmarking the performance of membranes synthesized with 2,6-Naphthalenedisulfonyl chloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of high-performance membranes is critical for a range of applications, from sterile filtration in drug development to advanced water purification. While polyamide thin-film composite (TFC) membranes synthesized from m-phenylenediamine (MPD) and trimesoyl chloride (TMC) are the industry standard, researchers are continuously exploring novel monomers to enhance membrane properties such as selectivity, permeability, and chemical stability. This guide provides a comparative benchmark of membranes synthesized with the sulfonated aromatic monomer, 2,6-Naphthalenedisulfonyl chloride (NDSC).
Due to the limited availability of direct performance data for membranes specifically synthesized with this compound, this guide will utilize data from a closely related sulfonated monomer, naphthalene-1,3,6-trisulfonylchloride (NTSC) , to provide a representative performance benchmark for naphthalene-based polysulfonamide membranes. This will be compared against the well-established performance of conventional TMC-based polyamide membranes.
Performance Comparison: Naphthalene-Based Polysulfonamide vs. Conventional Polyamide Membranes
The following tables summarize the performance of a nanofiltration (NF) membrane synthesized via interfacial polymerization of piperazine (PIP) and NTSC, and a typical reverse osmosis (RO) polyamide membrane synthesized from MPD and TMC.
Table 1: Membrane Performance Characteristics
| Performance Metric | Naphthalene-Based Polysulfonamide (NTSC-PIP) | Conventional Polyamide (TMC-MPD) |
| Pure Water Permeability (L/m²·h·bar) | ~5.8[1] | 1.08 - 2.96[2] |
| Salt Rejection (Na₂SO₄) | > 86.5%[1] | Not typically reported for RO (designed for high NaCl rejection) |
| Salt Rejection (NaCl) | Not specified in the study | Up to 99.4%[2] |
| Molecular Weight Cut-Off (MWCO) (Da) | ~5000[1] | < 200 |
| Key Feature | Good acid stability[1] | High salt rejection |
Table 2: Typical Experimental Conditions for Membrane Performance Evaluation
| Parameter | Naphthalene-Based Polysulfonamide (NTSC-PIP) | Conventional Polyamide (TMC-MPD) |
| Test System | Cross-flow filtration | Cross-flow filtration[2] |
| Feed Solution | 500 mg/L Na₂SO₄[1] | 2000 ppm NaCl[2] |
| Operating Pressure | 0.5 MPa[1] | Not specified, typically 15-55 bar |
| Temperature | Ambient | 25 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of both naphthalene-based polysulfonamide and conventional polyamide membranes.
Synthesis of Polysulfonamide TFC Membrane (NTSC-PIP)
This protocol is based on the synthesis of an acid-stable nanofiltration membrane using NTSC and piperazine.[1]
-
Support Membrane Preparation: A porous polysulfone (PSf) support membrane is first immersed in deionized water.
-
Aqueous Amine Solution: An aqueous solution of piperazine (PIP) is prepared. The PSf support is saturated with this solution.
-
Interfacial Polymerization: The PIP-saturated support membrane is then brought into contact with an organic solution (e.g., hexane) containing naphthalene-1,3,6-trisulfonylchloride (NTSC). The interfacial polymerization reaction is allowed to proceed for a specific duration.
-
Post-Treatment: The resulting thin-film composite membrane is heat-cured to complete the polymerization and stabilize the polysulfonamide layer.
-
Storage: The finished membrane is stored in deionized water until performance testing.
Synthesis of Polyamide TFC Membrane (TMC-MPD)
This is a standard protocol for the fabrication of reverse osmosis polyamide membranes.
-
Support Membrane Preparation: A polysulfone ultrafiltration membrane is used as the support.
-
Aqueous Amine Solution: The support is immersed in an aqueous solution containing m-phenylenediamine (MPD).
-
Removal of Excess Solution: The excess MPD solution is removed from the membrane surface.
-
Interfacial Polymerization: The membrane is then immersed in a solution of trimesoyl chloride (TMC) in an organic solvent (e.g., hexane) to initiate the interfacial polymerization reaction, forming the polyamide active layer.
-
Post-Treatment: The membrane is subsequently heat-treated in an oven to crosslink the polymer.
-
Storage: The prepared membrane is stored in a suitable solution, such as sodium bisulfite, to prevent microbial growth.
Membrane Performance Evaluation Protocol
-
Membrane Compaction: The membrane is first compacted with deionized water at a pressure higher than the intended operating pressure until a stable flux is achieved.
-
Pure Water Flux Measurement: The pure water flux is measured at a specific operating pressure.
-
Salt Rejection Test: A salt solution (e.g., 2000 ppm NaCl for RO or 500 ppm Na₂SO₄ for NF) is introduced as the feed. The system is allowed to stabilize.
-
Sample Collection: Permeate and feed samples are collected.
-
Conductivity Measurement: The conductivity of the feed and permeate solutions is measured to determine the salt concentration.
-
Calculation: Water flux (J) is calculated as the volume of permeate collected per unit membrane area per unit time. Salt rejection (R) is calculated as: R = (1 - Cₚ/Cբ) x 100%, where Cₚ and Cբ are the salt concentrations in the permeate and feed, respectively.
Visualizing the Synthesis and Workflow
Interfacial Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis of thin-film composite membranes via interfacial polymerization.
Caption: General workflow for interfacial polymerization.
Logical Relationship of Membrane Properties and Performance
This diagram shows the relationship between the synthesis parameters, the resulting membrane properties, and the final performance metrics.
Caption: Synthesis-Property-Performance relationship.
References
Safety Operating Guide
Proper Disposal of 2,6-Naphthalenedisulfonyl Chloride: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe handling and disposal of 2,6-naphthalenedisulfonyl chloride, a reactive chemical requiring careful management to mitigate risks to personnel and the environment. The following guidelines are synthesized from safety data sheets for analogous sulfonyl chlorides and general best practices for hazardous waste management.
I. Immediate Safety and Hazard Profile
This compound is a water-reactive, corrosive solid. Contact with moisture or water can lead to a violent reaction, liberating toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[1][2] All handling and disposal procedures must be conducted in a controlled environment, adhering to strict safety protocols.
Key Hazards:
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate: Immediately clear all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to control vapor dispersion.[6]
-
Contain: Do not use water.[2][7] Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6] Avoid using combustible materials like sawdust.[6]
-
Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[5]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office about the spill and the disposal measures taken.[5]
III. Disposal Procedures
The proper disposal route for this compound depends on the quantity. Bulk amounts must be disposed of as hazardous waste, while small, residual quantities may be neutralized before disposal, strictly following the protocol below.
Bulk quantities of this compound must be treated as hazardous waste without any attempt at neutralization.[5]
Procedure:
-
Waste Segregation: Collect the compound in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste to avoid increased disposal costs.[5]
-
Container and Labeling: Ensure the waste container is compatible, tightly sealed, and clearly labeled with the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the accumulation start date.[5]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Professional Disposal: Arrange for pickup and disposal by an approved hazardous waste management company.[3][6]
This procedure is only for small, residual amounts, such as from cleaning glassware, and must be performed by trained personnel in a chemical fume hood.[6]
Experimental Protocol for Neutralization:
-
Preparation:
-
Work within a certified chemical fume hood.
-
Prepare a large beaker containing a 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[5]
-
Place the beaker in an ice bath on a magnetic stir plate and begin vigorous stirring.[5][6]
-
-
Slow Addition:
-
Carefully and slowly add the residual this compound solution to the cold, stirred basic solution in a dropwise manner.[5][6]
-
CAUTION: The reaction is exothermic and will release gas (CO₂ if using bicarbonate).[5] The rate of addition must be controlled to prevent excessive foaming, temperature increase, or overflow.[5]
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[5]
-
-
pH Verification:
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office.[5]
-
IV. Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Base for Neutralization | 5% Sodium Bicarbonate or dilute Sodium Hydroxide | [6] |
| Molar Equivalents of Base | 5-10 molar equivalents | [5] |
| Reaction Time Post-Addition | 30-60 minutes | [5] |
| Final pH for Aqueous Waste | 7-9 | [5] |
V. Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2,6-Naphthalenedisulfonyl Chloride
This guide provides immediate, essential safety and logistical information for handling 2,6-Naphthalenedisulfonyl chloride (CAS: 13827-62-8). The following procedures are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification:
This compound is classified as a substance that causes severe skin burns and eye damage.[1] It is also an irritant and may be harmful by ingestion and inhalation. The toxicological properties of this chemical have not been fully investigated.[2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Impermeable and resistant gloves are required.[2] |
| Body Protection | Impervious Clothing | Wear appropriate protective clothing and chemical-resistant boots to prevent skin exposure.[2] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols. Use only in a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is critical to prevent accidental exposure. Adherence to the following step-by-step protocol is mandatory.
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, follow these emergency procedures immediately.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyelids open. Seek medical attention.[2] |
| Skin Contact | After contact with skin, wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient and seek medical attention. Remove and wash contaminated clothing before reuse.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and call a physician.[1] |
| Spill | Evacuate personnel to safe areas. Use full personal protective equipment and ensure adequate ventilation. Absorb the spill with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.
-
Chemical Disposal:
-
Contaminated Materials:
-
Dispose of contaminated lab equipment, PPE, and other materials as hazardous waste in sealed, labeled containers.
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
